The table below summarizes the fundamental characteristics of PqsR-IN-3.
| Property | Description |
|---|---|
| IUPAC Name/Identifier | PqsR/LasR-IN-3 (also referred to as compound 7a or 16e in literature) [1] [2]. |
| CAS Number | 2581109-51-3 [1]. |
| Chemical Formula | C₂₃H₂₃N₅O₃ [2]. |
| Molar Mass | 417.46 g/mol [2]. |
| Appearance | White to off-white solid powder [1]. |
| Primary Target | PqsR (Pseudomonas quinolone signal receptor) in P. aeruginosa [1] [2]. |
| Reported IC₅₀ (pqs system) | 3.7 µM [2]. |
| Reported IC₅₀ (pyocyanin) | 2.7 µM [2]. |
| Solubility (DMSO) | ~100 mg/mL (~321.18 mM) [1]. |
This compound acts by disrupting the PqsR-mediated quorum sensing (QS) pathway, a key regulator of virulence and biofilm formation in P. aeruginosa. The diagram below illustrates the simplified regulatory network and the point of inhibition.
Simplified PqsR regulatory pathway and this compound inhibition
The Pqs system is part of a hierarchical QS network in P. aeruginosa that also includes the Las and Rhl systems [3]. The core function of PqsR (also known as MvfR) is as a transcriptional regulator. When activated by its native agonist signals like HHQ or PQS, it binds to the promoter region of the pqsABCDE operon, initiating a positive feedback loop that amplifies the production of these signaling molecules and key virulence factors like pyocyanin and elastase [4] [3] [5]. By inhibiting PqsR, this compound breaks this feedback loop, thereby attenuating the bacterium's pathogenicity without killing it [6].
Experimental data highlights the potential of this compound as an anti-virulence agent.
| Property / Assay | Result / Description |
|---|---|
| Anti-biofilm Activity | Inhibits bacterial biofilm synthesis [2]. |
| Cytotoxicity vs. *P. aeruginosa* | Significant activity reported [2]. |
| hERG Inhibition | IC₅₀ = 109.01 µM (suggests selectivity, as this is much higher than its PqsR IC₅₀) [1]. |
| Synergistic Effects | Demonstrated with antibiotics Ciprofloxacin and Tobramycin [2]. |
For researchers, proper handling and experimental setup are crucial for obtaining reliable results.
Storage and Handling
Sample Preparation for In Vivo Studies The solubility and stability of this compound can be managed with specific formulations. Here are two example protocols for preparing injection formulations, adapted from supplier recommendations [1]:
Injection Formulation 1:
10 : 5 : 85 (v/v/v).Injection Formulation 2:
10 : 40 : 5 : 45 (v/v/v/v).Protocol for Assessing Synergism with Antibiotics A typical checkerboard assay can be used to quantify synergy [2]:
This compound represents a promising chemical scaffold in the growing field of anti-virulence therapy. Its target, PqsR, is a well-validated protein for which structural data is available (e.g., PDB IDs 4JVD, 6Q7U), facilitating further rational drug design [5] [7]. The primary evidence for this compound's activity comes from enzymatic and cellular assays; future research directions should include in vivo efficacy studies in animal infection models and more extensive toxicological profiling.
The name "PqsR-IN-3" does not point to a single, well-characterized compound in the public literature. The search results revealed different compounds with similar names, and the details for one key candidate are not fully available.
The table below summarizes the main compounds identified in the search results:
| Compound Name | Reported Target(s) | Key Quantitative Data (IC₅₀) | Selectivity Notes | Primary Source |
|---|---|---|---|---|
| PqsR/LasR-IN-3 [1] [2] | PqsR & LasR (Dual inhibitor) [1] | IC₅₀ for hERG inhibition: 109.01 µM [1] | Inhibits two QS regulators; also shows hERG channel liability [1] | European Journal of Medicinal Chemistry (2020) [2] |
| Compound 6f [3] | PqsR | Sub-micromolar activity in reporter assays; significantly inhibited pyocyanin & AQ production [3] | Improved efficacy against clinical isolates; low cytotoxicity in A549 cells [3] | Journal of Medicinal Chemistry (2024) [3] |
| This compound [4] | Pqs System | IC₅₀ (pqs system): 3.7 µM; IC₅₀ (pyocyanin): 2.7 µM [4] | Selective for the pqs system; shows synergistic effects with antibiotics [4] | Journal of Medicinal Chemistry (2023) [4] |
The most probable candidate you are looking for is PqsR/LasR-IN-3. However, the search results lack its IC₅₀ values against PqsR and detailed experimental protocols [1] [2]. The other compounds listed, such as the potent benzimidazole derivative 6f [3], represent separate, distinct chemical classes of PqsR inhibitors from recent research.
PqsR (also known as MvfR) is a LysR-type transcriptional regulator that is a key component of the Pseudomonas aeruginosa quorum sensing (QS) system [5] [6]. Its role and the general mechanism of inhibition can be summarized as follows:
Generalized PqsR signaling pathway and inhibition. PQS binding activates PqsR, inducing virulence gene expression and creating a positive feedback loop. Inhibitors block this activation.
Inhibitors work by binding to the co-inducer binding domain of PqsR, preventing the natural agonists from activating the receptor and thus disrupting the entire QS circuit [5] [7].
To obtain the comprehensive data required for a whitepaper, I suggest the following steps:
Based on available chemical catalog data, here are the known characteristics of PqsR/LasR-IN-3 [1].
| Property | Description |
|---|---|
| CAS Number | 2581109-51-3 [1] |
| Molecular Formula | C₁₄H₁₇NO₅S [2] |
| Molecular Weight | 311.35 g/mol [2] |
| Bioactivity | Potent inhibitor of PqsR & LasR quorum-sensing systems in P. aeruginosa; also inhibits hERG (IC₅₀ 109.01 µM) [1]. |
| Physical Form | White to off-white solid powder [1] |
| Solubility | ~100 mg/mL in DMSO (~321.18 mM) [1] |
PqsR is a LysR-type transcriptional regulator and a key component in the P. aeruginosa quorum sensing (QS) system [3]. It is activated by alkyl-quinolone (AQ) signal molecules like HHQ and PQS, which drives expression of virulence genes and biofilm formation [3] [4]. Inhibiting PqsR blocks this signaling pathway, attenuating bacterial virulence without killing the bacteria, which represents a promising approach for novel anti-infective therapies [3] [5].
The diagram below illustrates the PQS biosynthesis pathway and the role of PqsR.
While specific papers on this compound are unavailable, recent studies on other PqsR inhibitors can inform your research.
The table below summarizes the key identified information for PqsR-IN-3.
| Property | Description |
|---|---|
| Name | PqsR/LasR-IN-3 (also referred to as Compound 7a) [1] |
| Chemical Abstracts Service (CAS) Number | 2581109-51-3 [1] |
| Biological Activity | Potent dual inhibitor of the PqsR and LasR quorum-sensing systems in Pseudomonas aeruginosa [1]. |
| hERG Inhibition | IC₅₀ = 109.01 µM (This indicates a potential cardiotoxicity concern, as hERG inhibition is associated with cardiac arrhythmia) [1] |
| Physicochemical Properties | Hydrogen Bond Donor Count: 1; Hydrogen Bond Acceptor Count: 5; Rotatable Bond Count: 6 [1] |
| Solubility | ~100 mg/mL in DMSO [1] |
PqsR is a key transcriptional regulator in P. aeruginosa and a promising target for anti-virulence therapy [2] [3].
pqsABCDE operon and the production of virulence factors and biofilms [4] [2] [3]. Inhibiting PqsR can suppress the production of multiple virulence factors, such as pyocyanin, and impair biofilm formation [5] [3].The following diagram illustrates the simplified quorum sensing hierarchy in P. aeruginosa and the reported targets of this compound.
Available search results lack detailed data for a full technical guide on this compound. Key information often found in primary research articles is missing:
To conduct a thorough literature review, I suggest you:
PqsR (also known as MvfR) is a crucial LysR-type transcriptional regulator (LTTR) in the opportunistic pathogen Pseudomonas aeruginosa [1]. It functions as the master regulator of the alkyl-quinolone (AQ) quorum sensing (QS) system [2] [3].
pqsABCDE operon, initiating a positive feedback loop that drives the production of more AQ signals and the expression of a suite of virulence factors [1] [2] [3].The diagram below illustrates the PqsR signaling pathway and the point of inhibition.
The PqsR quorum sensing pathway and inhibition mechanism.
The compound PqsR/LasR-IN-3 (CAS 2581109-51-3) is identified as a potent, dual inhibitor of the PqsR and LasR systems in P. aeruginosa [4] [5].
The table below summarizes its core bioactivity and physicochemical properties:
| Property | Description |
|---|---|
| Bioactivity | Potent dual inhibitor of PqsR and LasR QS systems in P. aeruginosa [4] [5]. Also inhibits the hERG ion channel (IC₅₀ = 109.01 µM), which is an important off-target safety consideration [4] [5]. |
| Molecular Formula | C₁₄H₁₇NO₅S [5] |
| Molecular Weight | 311.35 g/mol [5] |
| CAS Number | 2581109-51-3 [4] [5] |
| Purity | ≥98% [4] |
| Physical Form | White to off-white solid powder [4] |
While a specific protocol for PqsR/LasR-IN-3 was not detailed in the search results, the following experimental workflow is standard for evaluating PqsR inhibitors, synthesized from methodologies in recent literature [2].
This is the primary assay to determine the potency of a PqsR inhibitor in a whole-cell context.
pqsA promoter (PpqsA) to a luciferase (lux) or other reporter gene [2].To confirm the functional consequences of PqsR inhibition.
The following diagram outlines this core experimental workflow.
Core experimental workflow for evaluating PqsR inhibitors.
The field of PqsR inhibition is active, with research exploring diverse chemical scaffolds beyond PqsR/LasR-IN-3.
The table below summarizes several inhibitor types as examples:
| Inhibitor Class/Name | Key Characteristics | Reported Potency (IC₅₀) |
|---|---|---|
| 1H-Benzo[d]imidazole (e.g., 6f) [2] | A potent PqsR antagonist from a hit-to-lead campaign. Shows significant inhibition of pyocyanin and AQ production in CF isolates. | Low sub-micromolar (e.g., 0.21 µM in PAO1-L) [2] |
| Thiazole-containing Quinazolinones [6] | High-potency inhibitors with crystallographically confirmed binding modes in the PqsR ligand-binding domain. Attenuate pyocyanin production. | < 300 nM [6] |
| Marine Natural Products (MNPs) [3] [7] | Novel scaffolds identified through virtual screening of ~37,000 compounds. Represent a promising source for new lead molecules (e.g., CMNPD14329). | Docking score < -10.0 kcal/mol [3] [7] |
| 3-Hydroxypyridin-4(1H)-one (PqsR-IN-3) [8] | A distinct compound from PqsR/LasR-IN-3. Selective pqs system inhibitor with synergistic effects with antibiotics like ciprofloxacin. | IC₅₀ = 3.7 µM (pqs system) [8] |
The following table summarizes key quantitative data for a leading PqsR antagonist and its predecessor from recent research. Compound 6f is highlighted as a particularly potent candidate [1].
| Compound ID | IC50 (PAO1-L strain) | IC50 (PA14 strain) | Key Effects on Virulence Factors | Cytotoxicity (A549 cell line) |
|---|---|---|---|---|
| 6f (Lead compound) | Low sub-micromolar concentrations [1] | Improved efficacy against clinical isolates [1] | Significant inhibition of pyocyanin and 2-alkyl-4(1H)-quinolones (AQs) production; enhances action of ciprofloxacin/tobramycin on biofilms [1] | Assessed, showing suitability for further development [1] |
| 1 (Previous hit) | 3.2 μM [1] | Information not provided in abstract [1] | Base level of PqsR inhibition [1] | Not specified [1] |
The methodologies below are adapted from the research on Compound 6f and other relevant studies on PqsR inhibition [1] [2].
The diagram below illustrates the P. aeruginosa Pqs system, which is a key target for inhibitors like Compound 6f [1] [3].
The Pqs Quorum Sensing system in Pseudomonas aeruginosa and its inhibition. PQS/HHQ autoinducers bind and activate the transcriptional regulator PqsR, which upregulates the pqsABCDE operon for more signal molecule and virulence factor production. PqsR antagonists block this activation [1] [3].
PqsR (also known as MvfR) is a crucial LysR-type transcriptional regulator (LTTR) in P. aeruginosa that controls the alkylquinolone (AQ)-dependent quorum sensing (QS) system [1] [2]. This system regulates the expression of multiple virulence factors and is integral to the pathogen's ability to cause infection.
The diagram below illustrates the core regulatory network of the Pqs system.
The Pqs Quorum Sensing Regulatory Network. The system centers on a positive feedback loop where PqsR, activated by AQs, drives the expression of the operon responsible for its own signal production and key virulence effectors.
pqsABCDE operon.pqsE gene forms a complex with another QS regulator, RhlR, stabilizing it and enhancing its activity, which is crucial for pyocyanin production [5].pqsR or pqsA genes are severely attenuated in virulence, confirming PqsR as a high-value target for anti-virulence therapy [1]. Inhibiting PqsR can disrupt the production of multiple virulence factors without killing the bacterium, potentially reducing selective pressure for resistance [2].The following table summarizes key data for some of the most potent PqsR antagonists reported in the literature, which can serve as benchmarks for compound evaluation.
| Compound / Molecule ID | Chemical Class | Reported IC₅₀ / Potency | Key Experimental Observations | Source (Year) |
|---|
| Compound 40 | 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio) acetamide derivative | 0.25 ± 0.12 µM (PAO1-L) 0.34 ± 0.03 µM (PA14) | Significant inhibition of pyocyanin production & AQ signaling in planktonic cultures and biofilms. Co-crystal structure with PqsR-LBD obtained. | [2] (2020) | | M64 | Not Specified in Excerpt | N/A | First PqsR inhibitor with demonstrated in vivo activity in a mouse lung infection model. | [2] (2020) | | CMNPD14329 CMNPD23880 MNPD13399 MNPD13725 | Marine Natural Products (MNPs) | Docking Score < -10.0 kcal/mol MM-GBSA ΔG < -40 kcal/mol | Identified via virtual screening of >37,000 MNPs. Stable interactions with PqsR binding pocket (residues L208, I236, I263) confirmed by MD simulations. | [4] (2025) | | Quinazolinone (QZN) Analogues | Synthetic Quinazolinone | N/A | Simple isostere exchange (OH for NH₂) switches activity from agonist to antagonist, inhibiting virulence factor production. First reported LTTR-antagonist co-crystal structure. | [1] (2013) |
Here are detailed methodologies for key assays used to assess PqsR inhibitor efficacy, as cited in the literature.
This assay quantifies the ability of a compound to inhibit AQ-dependent PqsR activity [2].
pqsA) drives the expression of a detectable reporter gene like lacZ (β-galactosidase) or lux (bioluminescence).lacZ, luminescence for lux).Pyocyanin is a key virulence factor whose production is directly linked to the Pqs system [2] [6].
These assays evaluate a compound's ability to prevent biofilm formation or disrupt pre-existing biofilms [2] [6].
pqsA, pqsE, phzM for pyocyanin) can be quantified [6].pqsR or pqsA but can still produce virulence factors like pyocyanin under low-phosphate conditions via PqsR-independent expression of pqsE [5]. This variability could render PqsR-targeted therapies ineffective against such strains.
The table below summarizes the core bioactivity and physicochemical properties of PqsR-IN-3 as reported in the literature [1].
| Property | Value / Description |
|---|---|
| Bioactivity & Target | Selective PqsR (pqs system) inhibitor; inhibits virulence factor pyocyanin [1]. |
| IC₅₀ (Pqs system) | 3.7 µM [1] |
| IC₅₀ (Pyocyanin) | 2.7 µM [1] |
| Synergistic Effects | Observed with antibiotics Ciprofloxacin and Tobramycin [1]. |
| Molecular Formula | C₂₃H₂₃N₅O₃ [1] |
| Molar Mass | 417.46 g/mol [1] |
Since detailed, step-by-step laboratory protocols for this compound are not available in the search results, the following guidance can help you design experiments based on standard methods in the field.
pqsA promoter). Treat the reporter strain with serial dilutions of this compound and measure the reduction in luminescence/fluorescence to calculate the IC₅₀ [2].The following diagram illustrates the regulatory hierarchy of the P. aeruginosa quorum sensing system and the point of inhibition for this compound, based on the pathway described in the search results [3] [4].
Diagram 1: this compound inhibits the Pqs system, a key regulator of virulence [3] [4].
The discovery of this compound fits into a broader research trend targeting quorum sensing to combat antibiotic-resistant pathogens like P. aeruginosa.
PqsR-IN-3 (Compound 7a/16e) represents an emerging class of anti-virulence agents specifically designed to target the PqsR receptor in Pseudomonas aeruginosa. This pathogenic bacterium is classified by the World Health Organization as a "critical-priority" pathogen due to its multidrug resistance capabilities and role in nosocomial infections, particularly affecting immunocompromised patients and individuals with cystic fibrosis [1] [2]. Unlike conventional antibiotics that directly kill bacteria or inhibit growth, this compound employs a sophisticated virulence attenuation strategy by disrupting bacterial communication systems known as quorum sensing (QS). This approach potentially reduces selective pressure for resistance development while effectively neutralizing the pathogen's ability to cause damage to the host [1] [3].
The molecular identity of this compound is defined by its chemical structure (C~23~H~23~N~5~O~3~) with a molar mass of 417.46 g/mol and CAS registry number 2581109-51-3 [4] [5]. As a white to off-white solid powder, it demonstrates favorable physicochemical properties for research applications, including sufficient stability at ambient temperature for shipping purposes and a hydrogen bond donor/acceptor count of 1 and 5 respectively, with 6 rotatable bonds [4]. The compound is part of a growing class of quinolone signal inhibitors that target the Pqs system, which is increasingly recognized as a promising therapeutic target for combating resistant P. aeruginosa infections without directly impacting bacterial viability [2] [6].
The PqsR protein (also known as MvfR) is a LysR-type transcriptional regulator that serves as a master controller of virulence in P. aeruginosa. This receptor functions as the central component of the alkyl-quinolone (AQ) signaling system, one of three interconnected quorum sensing circuits in this pathogen [6] [7]. PqsR becomes activated upon binding to native signaling molecules such as HHQ (2-heptyl-4-hydroxyquinoline) and PQS (2-heptyl-3-hydroxy-4(1H)-quinolone), as well as their C9 congeners including NHQ (2-nonyl-4-hydroxyquinoline) [7]. This activation triggers a positive feedback loop that dramatically amplifies the production of AQ signaling molecules through transcriptional activation of the pqsABCDE operon, while simultaneously upregulating an array of virulence determinants and promoting biofilm maturation [1] [6].
The structural basis for PqsR activation has been elucidated through X-ray crystallography studies (PDB ID: 4JVD), revealing that the co-inducer binding domain of PqsR features an unusually large hydrophobic pocket that accommodates native AQ agonists entirely through hydrophobic interactions [7]. This structural insight has been instrumental in designing targeted inhibitors like this compound that compete for this binding site. PqsR-deficient mutants demonstrate significantly impaired pathogenicity, with marked reductions in key virulence factors such as elastase and pyocyanin production, underscoring the critical nature of this regulator in the infection process [1] [6].
This compound functions as a potent antagonist of the PqsR receptor, effectively disrupting the quorum sensing circuitry by competing with native AQ signaling molecules for binding to the receptor's ligand-binding domain [4] [5]. Through this competitive inhibition, this compound prevents the transcriptional activation of the pqsABCDE operon, thereby interrupting the autoinduction feedback loop that amplifies AQ signal production in a density-dependent manner [3]. This molecular intervention results in downstream suppression of multiple virulence mechanisms without imparting significant selective pressure for traditional antibiotic resistance.
The therapeutic effect of this compound manifests through several key actions:
This multifaceted anti-virulence approach positions this compound as a promising antibiotic adjuvant that could potentially rejuvenate the efficacy of existing antibiotics against resistant P. aeruginosa strains, addressing a critical unmet need in clinical management of these challenging infections [2] [5].
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| CAS Number | 2581109-51-3 | [4] |
| Chemical Formula | C~23~H~23~N~5~O~3~ | [5] |
| Molecular Weight | 417.46 g/mol | [5] |
| Appearance | White to off-white solid powder | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Rotatable Bonds | 6 | [4] |
| Heavy Atom Count | 21 | [4] |
| Solubility in DMSO | ~100 mg/mL (~321.18 mM) | [4] |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years | [4] |
The pharmacological profile of this compound includes important safety considerations, notably its inhibition of the hERG ion channel with an IC~50~ of 109.01 µM, indicating potential cardiac liability that would need to be addressed in future development [4]. The compound demonstrates sufficient stability for research purposes, with recommended storage at -20°C for long-term preservation (3 years) when in powder form. The solubility profile shows excellent dissolution in DMSO, which facilitates in vitro experimentation, while various in vivo formulation strategies have been developed using vehicles such as Tween 80, PEG300, and cyclodextrins to overcome limitations in aqueous solubility [4].
Table 2: Bioactivity Profile of this compound
| Assay Type | Result/Value | Significance | Reference |
|---|---|---|---|
| Pqs System Inhibition | IC~50~ = 3.7 µM | Primary target engagement | [5] |
| Pyocyanin Inhibition | IC~50~ = 2.7 µM | Key virulence factor suppression | [5] |
| hERG Inhibition | IC~50~ = 109.01 µM | Cardiac safety liability | [4] |
| Cytotoxicity vs P. aeruginosa | Significant inhibition | Anti-biofilm activity | [5] |
| Synergy with Ciprofloxacin | Enhanced efficacy | Antibiotic adjuvant potential | [5] |
| Synergy with Tobramycin | Enhanced efficacy | Antibiotic adjuvant potential | [5] |
The potency profile of this compound demonstrates its effectiveness as a quorum sensing inhibitor, with low micromolar activity against its primary target (PqsR) and even greater potency in suppressing the key virulence factor pyocyanin [5]. This disconnect between target engagement and functional output suggests potential multi-target activity or amplification of the inhibitory effect through the quorum sensing circuitry. The compound's selectivity window relative to hERG inhibition (approximately 29-fold) provides a reasonable starting point for medicinal chemistry optimization, though further improvement would be necessary for clinical development [4] [5].
The assessment of this compound's inhibitory activity against the Pqs system typically employs bioreporter assays utilizing engineered P. aeruginosa strains containing plasmid-based transcriptional fusions between the pqsA promoter and a reporter gene (e.g., luxCDABE or lacZ) [3]. In standard protocols, bacteria are cultured in appropriate media (such as LB or minimal medium) and exposed to varying concentrations of this compound alongside positive controls (native agonist NHQ or PQS) and negative controls (vehicle only). After incubation (typically 16-24 hours), reporter signal intensity is measured and normalized to bacterial growth (OD~600~). Data analysis involves dose-response curve fitting to calculate IC~50~ values using software such as GraphPad Prism [3].
For evaluation of virulence factor inhibition, specific protocols target key factors such as pyocyanin. The standard pyocyanin quantification assay involves extraction of pyocyanin from bacterial culture supernatants with chloroform followed by re-extraction into acidic aqueous solution (0.2 N HCl) and measurement of absorbance at 520 nm [3] [5]. The percentage inhibition is calculated relative to vehicle-treated controls, and IC~50~ values are determined through dose-response experiments. Additional virulence factor assays may include:
These comprehensive in vitro assessments provide a detailed picture of the compound's efficacy in disrupting the quorum sensing-regulated virulence network of P. aeruginosa [3] [5].
The structural basis for this compound's inhibitory activity can be investigated through co-crystallization studies with the PqsR co-inducer binding domain (CBD), following methodologies similar to those used for previously reported PqsR inhibitors [3] [7]. Standard protocols involve expression and purification of the PqsR CBD (residues 1-193) followed by crystallization using vapor diffusion methods. The ligand-receptor complex is typically formed by soaking or co-crystallization, and X-ray diffraction data collected at synchrotron sources enables structure determination through molecular replacement [7].
Complementary to crystallographic approaches, molecular dynamics simulations (MDS) provide insights into the stability and conformational dynamics of this compound bound to its target. Typical MDS protocols involve:
These computational approaches help validate the stability of the ligand-receptor interaction and identify key residues involved in binding [1].
This compound represents a promising anti-virulence therapeutic candidate with significant potential to address the growing crisis of multidrug-resistant P. aeruginosa infections. Its strategic targeting of the quorum sensing system offers several distinct advantages over conventional antibiotics:
This multi-faceted therapeutic approach is particularly relevant for treating chronic P. aeruginosa infections in cystic fibrosis patients, where biofilm formation and quorum sensing play well-established roles in disease progression and treatment failure [2] [3].
Despite its promising profile, this compound faces several challenges that must be addressed in future research:
Addressing these limitations represents the current frontier in the development of PqsR-targeted therapeutics and will determine whether this promising class of compounds can progress to clinical application.
The following diagram illustrates the strategic position of this compound within the broader context of quorum sensing inhibition and virulence attenuation:
Strategic approach for targeting multidrug-resistant P. aeruginosa with this compound
| Property Category | Details |
|---|
| Basic Identifiers | CAS No.: 2581109-51-3 Formula: C₁₄H₁₇NO₅S Molar Mass: 311.35 g/mol Appearance: White to off-white solid powder [1] | | Physicochemical Properties | H-Bond Donors: 1 H-Bond Acceptors: 5 Rotatable Bonds: 6 Heavy Atom Count: 21 [1] | | Bioactivity & Target | Potent inhibitor of PqsR and LasR quorum-sensing systems in Pseudomonas aeruginosa. Also inhibits hERG with an IC₅₀ of 109.01 µM [1]. | | Solubility & Storage | Solubility (DMSO): ~100 mg/mL (~321.18 mM). Store powder at -20°C for 3 years [1]. |
PqsR/LasR-IN-3 is a research compound used to explore anti-virulence strategies against the opportunistic pathogen Pseudomonas aeruginosa. This bacterium is notorious for its antibiotic resistance and role in nosocomial infections [2] [3].
pqsE, PqsR inhibitors are valuable tools for dissecting these regulatory dependencies [4].While specific protocols for PqsR/LasR-IN-3 were not detailed in the search results, the general workflow for discovering and validating such inhibitors, as described in the literature, can be visualized. The following diagram outlines a typical structure-based virtual screening and validation process, similar to those used to identify PqsR inhibitors [2].
Based on the search results, here are methodologies applicable to the study of PqsR inhibitors like PqsR/LasR-IN-3 [2] [4]:
To fully understand the mechanism of PqsR/LasR-IN-3, it is crucial to see its role in the broader quorum-sensing network of P. aeruginosa. The diagram below illustrates the core pathway and the points of inhibition [3] [4].
The following table summarizes the core identity and key experimental bioactivity data for PqsR-IN-3.
| Property | Detail |
|---|---|
| Systematic Name | PqsR/LasR-IN-3 (also referred to as Compound 7a or Compound 16e in literature) [1] [2] |
| CAS Number | 2581109-51-3 [1] |
| Molecular Formula | C₂₃H₂₃N₅O₃ [2] |
| Molar Mass | 417.46 g/mol [2] |
| Category | PqsR and LasR inhibitor; Anti-virulence agent [1] |
| Bioassay | Result (IC₅₀) | Experimental Context |
|---|---|---|
| pqs System Inhibition | 3.7 µM | Measurement of activity in a P. aeruginosa PAO1-L reporter strain (PpqsA-lux) [2]. |
| Pyocyanin Production | 2.7 µM | Inhibition of this key virulence factor in P. aeruginosa [2]. |
| hERG Channel Inhibition | 109.01 µM | Assessed for potential cardiotoxicity; a higher IC₅₀ is desirable and indicates a better safety profile [1]. |
| Synergistic Effect | Enhanced efficacy of Ciprofloxacin and Tobramycin | Observed in combination studies, reducing bacterial biofilm tolerance to these antibiotics [2]. |
This compound acts as an antagonist of the transcriptional regulator PqsR (also known as MvfR), a master switch in the P. aeruginosa quorum sensing (QS) network [3] [4]. The diagram below illustrates the native PQS signaling pathway and the point of inhibition by this compound.
Diagram 1: this compound competitively inhibits the native PQS-HHQ agonists, preventing PqsR activation and subsequent virulence gene expression.
For researchers aiming to replicate or build upon these findings, the following table details the core methodologies used to evaluate this compound.
| Assay Objective | Detailed Protocol & Workflow |
|---|
| In Vitro PqsR Antagonism Assay [4] | 1. Strain: Use P. aeruginosa reporter strains (e.g., PAO1-L or PA14) with a chromosomally integrated transcriptional fusion of the pqsA promoter to a lux or lacZ reporter. 2. Treatment: Grow the reporter strain in a suitable medium (e.g., LB) to the early exponential phase. Add the compound (this compound) over a range of concentrations (e.g., 0.1 - 50 µM). The native PQS signal can be added exogenously to create a competitive assay environment. 3. Incubation & Measurement: Incubate the culture with shaking for a specified period (e.g., several hours). Measure reporter output (luminescence for lux or absorbance for β-galactosidase activity). 4. Data Analysis: Calculate IC₅₀ values by plotting inhibitor concentration versus normalized reporter activity. | | Pyocyanin Quantification Assay [2] [4] | 1. Culture & Treatment: Grow P. aeruginosa (e.g., laboratory strains or clinical isolates) in a medium conducive to pyocyanin production (e.g., Pseudomonas P broth) in the presence of varying concentrations of this compound. 2. Extraction: After incubation (typically 24-48 hours), centrifuge the culture. Extract pyocyanin from the supernatant by mixing with chloroform. 3. Back-Extraction & Measurement: Re-extract the pyocyanin from chloroform into HCl. Measure the absorbance of the acidic solution at 520 nm. 4. Calculation: Quantify the pyocyanin concentration using the known molar extinction coefficient (ε₅₂₀ = 4.126 mM⁻¹cm⁻¹). Report results as % inhibition relative to an untreated control. | | Biofilm Inhibition Assay [2] [4] | 1. Biofilm Formation: Inoculate P. aeruginosa in a static culture within a microtiter plate (e.g., 96-well plate) with sub-MIC concentrations of this compound. 2. Incubation: Incubate for a duration that allows biofilm formation (e.g., 24-48 hours). 3. Staining & Quantification: Remove planktonic cells and stain the adherent biofilm with crystal violet (0.1%). Dissolve the bound dye in a solution of ethanol and acetone (e.g., 80:20). 4. Measurement: Measure the absorbance of the dissolved dye at 570-600 nm. The absorbance correlates with the total biofilm biomass. | | Antibiotic Synergy Checkerboard Assay [2] | 1. Plate Setup: Prepare a two-dimensional checkerboard in a microtiter plate. Serially dilute this compound along one axis and the antibiotic (e.g., Ciprofloxacin, Tobramycin) along the other. 2. Inoculation: Inoculate each well with a standardized bacterial suspension. 3. Incubation & Analysis: Incubate and determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (FIC ≤ 0.5). |
The experimental workflow for the core PqsR antagonism and phenotypic validation assays is visualized as follows:
Diagram 2: Core experimental workflows for evaluating PqsR inhibition and its anti-virulence effects.
This compound represents a promising anti-virulence strategy designed to disarm the pathogen rather than kill it, potentially reducing selective pressure for resistance [4]. Its ability to synergize with conventional antibiotics like ciprofloxacin and tobramycin could lead to novel combination therapies, especially for tackling drug-resistant biofilms in chronic infections [2].
Future work should focus on:
PqsR-IN-3 (Compound 7a or 16e) is a potent small-molecule inhibitor that targets the PqsR (MvfR) receptor, a key component of the alkyl-quinolone (AQ)-dependent quorum sensing (QS) system in Pseudomonas aeruginosa [1] [2]. By inhibiting PqsR, this compound attenuates bacterial virulence and biofilm formation without exerting bactericidal pressure, representing an innovative anti-virulence strategy to combat antibiotic-resistant infections [2] [3]. The Pqs system controls the expression of numerous virulence factors, including pyocyanin, and is integral to biofilm development [4]. This compound acts by antagonizing PqsR, preventing the transcriptional activation of the pqsABCDE operon and subsequent production of virulence factors [2] [5].
Table 1: Physicochemical Properties of this compound
| Property | Value / Description |
|---|---|
| CAS Number | 2581109-51-3 [1] |
| Molecular Formula | C₂₃H₂₃N₅O₃ [5] |
| Molecular Weight | 417.46 g/mol [5] |
| Purity | ≥98% [1] |
| Physical Form | White to off-white solid powder [1] |
| Solubility (DMSO) | ~100 mg/mL (~321.18 mM) [1] |
Table 2: Quantitative Bioactivity Data for this compound
| Assay / Target | Reported IC₅₀ / Value | Description & Context |
|---|---|---|
| Pqs System Inhibition | 3.7 µM [5] | Half-maximal inhibitory concentration for Pqs system inhibition. |
| Pyocyanin Inhibition | 2.7 µM [5] | Half-maximal inhibitory concentration for reducing this key virulence factor. |
| hERG Inhibition | 109.01 µM [1] | IC₅₀ for hERG channel, indicating potential cardiac toxicity risk. |
Stock Solution (100 mg/mL in DMSO)
In Vivo Dosing Formulations
Anti-virulence Activity Assay (Pyocyanin Measurement)
Biofilm Inhibition Assay
Synergy Assay with Antibiotics
The following diagrams, generated using Graphviz, illustrate the biological pathway targeted by this compound and a recommended experimental workflow.
The table below summarizes the available data on PqsR-IN-3 and the general types of in vitro assays used to evaluate such compounds.
| Property / Assay Type | Description for this compound / General Method |
|---|---|
| Known Compound Data | |
| IUPAC Name / Structure | Not specified in search results; CAS No: 2581109-51-3 [1]. |
| Primary Target & Action | Potent dual inhibitor of PqsR and LasR quorum-sensing systems in P. aeruginosa [1]. |
| Key Cautionary Note | Inhibits the hERG ion channel (IC₅₀ = 109.01 µM), indicating potential cardiac toxicity risk [1]. |
| Exemplary In Vitro Assays | |
| Reporter Gene Assays | Use engineered P. aeruginosa strains with bioluminescent (lux) or fluorescent reporters fused to PqsR-controlled promoters (e.g., pqsA) [2] [3]. Measure luminescence/fluorescence inhibition by the compound. |
| Virulence Factor Quantification | Directly measure the inhibition of pyocyanin production in bacterial cultures using chemical extraction and spectrophotometric methods [4] [2]. |
| Binding Interaction Analysis | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize binding affinity and kinetics to the PqsR ligand-binding domain [5]. |
The following diagram outlines a multi-stage experimental strategy for characterizing a PqsR inhibitor like this compound, from initial screening to mechanistic studies.
Since specific protocols for this compound are not published, you can adapt established methods from research on similar PqsR antagonists:
pqsA-lux fusion [3]) with sub-inhibitory concentrations of your compound. Measure signal reduction against a DMSO control and calculate IC₅₀ using non-linear regression [2].The table lists key research articles that provide context and methodological insights for studying PqsR inhibitors.
| Citation | Relevance to PqsR Inhibitor Assays |
|---|---|
| Valastyan et al., 2025 [3] | Describes a high-throughput screen for PqsR inhibitors using a bioluminescent reporter strain. |
| Soukarieh et al., 2020 [2] | Details the hit optimization and evaluation of a potent PqsR antagonist, including IC₅₀ determination and pyocyanin inhibition in planktonic and biofilm cultures. |
| Ilangovan et al., 2013 [5] | Provides the structural basis of PqsR ligand binding, essential for understanding and designing binding assays. |
| Jayaraman et al., 2025 [4] | Uses virtual screening and molecular dynamics to identify marine natural products as PqsR inhibitors, followed by in vitro validation. |
The Pqs system in P. aeruginosa is a key regulator of virulence and a promising target for anti-virulence therapies [1] [2]. Inhibiting the transcriptional regulator PqsR (also known as MvfR) can disrupt the production of virulence factors like pyocyanin and elastase, and affect biofilm formation, without killing the bacteria, thereby potentially reducing selective pressure for resistance [3] [2].
While specific data for PqsR-IN-3 is unavailable, the table below summarizes the types of experiments used to characterize other potent PqsR antagonists, which can guide your protocol development [2].
| Evaluation Method | Measured Parameters & Outcomes |
|---|---|
| QS Bioreporter Assay | IC₅₀ values (e.g., 0.25 µM in strain PAO1-L); determines inhibitor potency in disrupting signal transduction [2]. |
| Virulence Factor Inhibition | Reduction in pyocyanin production; measured spectrophotometrically [2]. |
| Signal Molecule Quantification | Reduction in HHQ and PQS levels; measured via liquid chromatography-mass spectrometry (LC-MS) [2]. |
| Biofilm Inhibition | Inhibition of QS in biofilm-grown cultures; assessed using biofilm bioreporter assays [2]. |
| Structural Analysis | Co-crystallography with the PqsR ligand-binding domain to elucidate binding interactions [2]. |
The following diagram outlines a generalized workflow for evaluating a PqsR inhibitor, based on established research methodologies.
To obtain the specific information you need, I suggest you:
Pseudomonas aeruginosa is a clinically challenging Gram-negative pathogen known for its high antibiotic resistance, largely regulated by its quorum sensing (QS) system [1]. The PqsR receptor (also known as MvfR) is a key regulator in the alkylquinolone (AQ)-dependent QS pathway of P. aeruginosa and has attracted significant attention as a target for anti-virulence therapy [2] [1] [3]. When activated by native agonists such as HHQ, PQS, or their congeners, PqsR controls the expression of virulence factors and promotes biofilm formation [2] [3]. Inhibiting PqsR blocks this signaling pathway, attenuating bacterial pathogenicity without exerting the strong selective pressure associated with traditional antibiotics [1].
PqsR-IN-3 is a research compound that functions as a PqsR inhibitor. Molecular dynamics simulations are crucial for understanding its mechanism of action, characterizing its binding stability, and calculating binding free energies to guide the rational design of more effective inhibitors.
A robust virtual screening pipeline for PqsR inhibitors should integrate multiple computational techniques. The table below summarizes the core criteria derived from systematic studies [1].
Table 1: Multidimensional Screening Criteria for Effective PqsR Inhibitors
| Screening Level | Core Criteria | Quantitative Threshold |
|---|---|---|
| Pharmacophore (Ligand-based) | Two aromatic rings, one hydrogen bond acceptor, and two hydrophobic groups [1]. | Exact match to the AHRR_2 pharmacophore model [1]. |
| Molecular Docking | Docking score and interaction with key residues (TYR258, ILE236, LEU208, GLN194) [1]. | Docking score < -8 kcal/mol [1]. |
| Molecular Dynamics & Energetics | Binding free energy (MM/GBSA or MM/PBSA) and stable binding mode in simulations [1]. | Binding free energy < -40 kcal/mol [1]. |
This protocol utilizes the AMBER software suite and is adapted from general MD principles for simulating protein-ligand complexes [4] [5]. The workflow involves system preparation, energy minimization, equilibration, production MD, and post-processing analysis.
antechamber module with the GAFF2 force field and AM1-BCC partial charges.The following diagram illustrates the key interactions to analyze, which are critical for PqsR inhibitor binding [1].
MMPBSA.py tool in AMBER is suitable for this task [4].A successful MD simulation of this compound will provide:
Researchers should report key simulation parameters (software, force field, simulation length), all quantitative results from trajectory analysis, and a detailed description of the ligand's binding mode.
Binding affinity quantifies the strength of interaction between a biomolecule (typically a protein receptor) and its ligand, which in this context refers to the small molecule PqsR-IN-3. This interaction is fundamental to understanding the mechanism of action in drug discovery and development. The equilibrium dissociation constant (K_D) serves as the primary metric for binding affinity, representing the ligand concentration at which half of the receptor binding sites are occupied under equilibrium conditions. A lower K_D value indicates tighter binding and typically greater potency of the ligand. For this compound, which targets the PqsR receptor in Pseudomonas aeruginosa quorum-sensing pathways, accurate affinity measurement is essential for evaluating its potential as an anti-virulence agent.
The binding interaction between PqsR and this compound follows the fundamental principle: PqsR + this compound ⇌ PqsR:this compound Complex This reversible interaction is governed by the association rate constant (k_on) and dissociation rate constant (k_off), with K_D = k_off/k_on [1]. Two critical factors must be considered for accurate K_D determination: achieving equilibrium between bound and unbound states and avoiding ligand depletion where significant receptor concentration reduces free ligand concentration, distorting measurements [2] [1]. Experimental controls for these factors were absent in 70% and 25% of published binding studies, respectively, potentially leading to errors up to 1000-fold in reported affinities [2].
The time required to reach binding equilibrium is concentration-dependent and must be empirically determined for each receptor-ligand pair. The equilibration rate constant follows the relationship: k_equil = k_on[PqsR] + k_off, with the slowest equilibration occurring at low receptor concentrations [2]. As a practical guideline, reactions typically require 3-5 half-lives to reach 87.5-96.6% of complete equilibration [2] [1]. For high-affinity interactions (low K_D values), equilibration can require extended periods—up to 10 hours for picomolar affinities assuming diffusion-limited association rates [2]. Researchers must therefore perform time-course experiments to establish the minimum incubation period needed for stable complex formation before attempting K_D measurements.
Accurate K_D determination requires operating within an appropriate concentration range relative to the expected affinity. The receptor concentration should ideally be near or below the K_D value to minimize ligand depletion, which occurs when >10% of ligand is bound to receptor [1]. For preliminary experiments with unknown affinity, researchers should use a broad ligand concentration range spanning from below to well above the anticipated K_D, typically covering 0.1× to 100× the estimated K_D. The highest ligand concentration should be at least 20-fold greater than the expected K_D to ensure saturation of binding sites [3]. Proper concentration selection ensures accurate curve fitting and prevents underestimation of binding affinity.
Multiple label-free techniques are available for direct measurement of binding affinity between PqsR and this compound, each with distinct advantages and limitations. The selection of an appropriate method depends on equipment availability, sample requirements, and the desired information beyond affinity (kinetics, thermodynamics, or stoichiometry).
Table 1: Comparison of Binding Affinity Measurement Techniques
| Technique | Principle | K_D Range | Sample Consumption | Throughput | Additional Data |
|---|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures refractive index changes near sensor surface | mM-pM | Medium | Medium-high | Kinetic rates (k_on, k_off) |
| Biolayer Interferometry (BLI) | Measures interference pattern shifts at biosensor tip | mM-pM | Low | High | Kinetic rates (k_on, k_off) |
| Microscale Thermophoresis (MST) | Measures directed movement in temperature gradient | mM-pM | Very low | Medium | Hydrodynamic radius changes |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes during binding | mM-nM | High | Low | Thermodynamics (ΔH, ΔS), stoichiometry |
| Grating-Coupled Interferometry (GCI) | Measures phase shifts from interference patterns | mM-pM | Low | High | Kinetic rates (k_on, k_off) |
Label-free techniques like SPR, BLI, and MST offer advantages for this compound binding studies as they avoid potential artifacts from fluorescent or radioactive labeling that might alter the interaction [4] [5]. SPR and BLI are particularly valuable when kinetic parameters (k_on and k_off) are desired alongside affinity measurements, as these rate constants can inform about binding mechanism and residence time [4]. ITC provides unique thermodynamic information but has lower sensitivity and higher sample requirements [4]. For unstable proteins or rapid screening, MST offers exceptional sensitivity with minimal sample consumption and can even be performed in crude cell lysates without protein purification [3].
Surface Plasmon Resonance provides real-time monitoring of this compound binding to immobilized PqsR, enabling determination of both affinity and kinetic parameters. This protocol is adapted from established SPR methodologies for protein-small molecule interactions [5].
Receptor immobilization: Dilute purified PqsR protein to 10-30 µg/mL in 10 mM sodium acetate buffer (pH 5.0). Activate a CM5 sensor chip surface with a 7-minute injection of 1:1 mixture of 0.4 M EDC and 0.1 M NHS at flow rate of 5 µL/min. Inject the PqsR solution for 5-10 minutes to achieve immobilization level of 5,000-10,000 response units (RU). Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5) [5].
Reference surface preparation: Create a reference flow cell activated and deactivated similarly but without protein immobilization to control for nonspecific binding and bulk refractive index changes.
Ligand preparation: Prepare two-fold serial dilutions of this compound in running buffer (e.g., PBS with 0.05% surfactant P20) spanning a concentration range from below to well above the expected K_D (e.g., 1 nM to 10 µM). Include a zero-concentration sample (running buffer only) for double-referencing.
Binding experiment: Inject each this compound concentration over both test and reference flow cells for 60-180 seconds at flow rate of 30-50 µL/min, followed by dissociation monitoring for 120-600 seconds. Regenerate the surface with a 30-second pulse of 10 mM glycine-HCl (pH 1.5-2.5) between cycles. Maintain temperature constant at 25°C throughout the experiment [5].
Reference subtraction: Subtract both reference flow cell signals and buffer blank injections from the binding data.
Kinetic analysis: Fit the processed sensorgrams to a 1:1 binding model to determine k_on and k_off values using the SPR instrument's evaluation software. Calculate K_D as k_off/k_on.
Steady-state analysis: Alternatively, plot response units at equilibrium against this compound concentration and fit to a rectangular hyperbola to determine K_D: Response = R_max × [this compound] / (K_D + [this compound])
The following workflow diagram illustrates the complete SPR procedure:
Microscale Thermophoresis enables binding affinity measurement in solution without immobilization, making it ideal for studying membrane proteins like PqsR or when minimal protein consumption is desired. This protocol can be adapted for purified PqsR or directly in cell lysates expressing GFP-tagged PqsR [3].
Fluorescent dye selection: Select an appropriate amine-reactive or cysteine-reactive fluorescent dye based on PqsR properties. Avoid dyes that might interfere with the this compound binding site.
Labeling reaction: Incubate 50-100 µg of purified PqsR with 2-5 molar equivalents of dye in labeling buffer for 30 minutes at room temperature protected from light. Remove excess dye using size exclusion chromatography or dialysis. Determine degree of labeling (DOL) spectrophotometrically.
Cell lysis: Harvest HEK293 cells expressing GFP-PqsR fusion protein at 70% confluency. Wash cells with ice-cold PBS, then resuspend pellet in lysis buffer (25 mM Tris-HCl pH 8.0, protease inhibitors). Lyse cells with 3×10-second sonication pulses at 30% amplitude on ice [3].
Clarification: Centrifuge lysate at 26,000 × g for 10 minutes at 4°C. Collect supernatant and determine optimal dilution for MST measurement (typically 1:50 to 1:150 dilution to achieve 200-1500 fluorescence units).
Ligand preparation: Prepare a 16-step 1:1 serial dilution of this compound in MST assay buffer, with the highest concentration at least 20-fold above the expected K_D.
Sample preparation: Mix constant concentration of fluorescent PqsR (labeled or GFP-tagged) with each this compound dilution. Maintain consistent protein concentration (typically 5-50 nM) and buffer composition across all samples. Incubate for 15-30 minutes to reach equilibrium.
MST measurement: Load samples into premium coated capillaries. Place capillaries in MST instrument and perform measurements using appropriate LED power and MST power settings. Record thermophoresis at 25°C for each this compound concentration.
Normalization: Normalize initial fluorescence (F_{norm}) and calculate ΔF_{norm} between bound and unbound states.
Curve fitting: Plot ΔF_{norm} against this compound concentration and fit to the following equation: ΔF_{norm} = ΔF_{max} × (([this compound] + [PqsR] + K_D) - √(([this compound] + [PqsR] + K_D)² - 4×[this compound]×[PqsR])) / (2×[PqsR])
Regardless of the technique used, several quality control measures should be applied to ensure reliable K_D determination for this compound:
Equilibration verification: Demonstrate that binding signals stabilize before measurement completion. For techniques without real-time monitoring, include time-course experiments.
Receptor activity: Determine the fraction of active receptor when using purified protein. Inactive protein can significantly distort affinity measurements. Titrate PqsR with a control compound of known affinity if available [2].
Nonspecific binding: Assess nonspecific binding by measuring this compound interaction with unrelated protein or blocked surface. Nonspecific binding should be <10% of specific signal at K_D concentration.
Curve fitting quality: Ensure binding isotherms have sufficient curvature for reliable parameter estimation. R^2 values >0.98 for curve fits indicate high-quality data.
Table 2: Troubleshooting Guide for Binding Affinity Measurements
| Problem | Potential Causes | Solutions |
|---|---|---|
| No binding observed | Protein inactivity, improper buffer conditions, low ligand solubility | Verify protein activity, optimize buffer pH/salts, include appropriate cosolvents |
| Poor curve fit | Insufficient concentration range, ligand depletion, nonspecific binding | Expand concentration range, lower receptor concentration, include controls |
| High nonspecific binding | Hydrophobic ligand, inappropriate surface | Add detergent, use different immobilization chemistry, include competitors |
| Inconsistent replicates | Unequilibration, protein instability, evaporation | Extend incubation time, add stabilizers, use sealed plates |
| Signal drift | Temperature fluctuations, surface instability | Equilibrate instrument, optimize regeneration conditions |
Accurate determination of this compound binding affinity to its target receptor requires careful experimental design, appropriate technique selection, and rigorous controls. The protocols outlined here for SPR and MST provide robust methodologies suitable for this interaction, with both techniques offering complementary advantages. SPR provides detailed kinetic information alongside affinity data, while MST requires minimal protein and can accommodate imperfectly purified samples. Regardless of the technique chosen, verification of equilibration and proper concentration regime are essential for obtaining reliable K_D values that can inform drug development decisions for this promising anti-virulence compound.
Pseudomonas aeruginosa represents a significant threat in healthcare settings, particularly for immunocompromised patients, burn victims, and individuals with cystic fibrosis. This Gram-negative pathogen accounts for over 30,000 infections annually in hospitalized patients in the United States alone, with an estimated 2,700 attributable deaths. The serious threat posed by P. aeruginosa stems from its intrinsic and acquired resistance mechanisms against most conventional antibiotic classes, including aminoglycosides, fluoroquinolones, and carbapenems, creating an urgent need for novel therapeutic approaches that operate through different mechanisms [1] [2].
The PqsR protein (also known as MvfR) serves as a master transcriptional regulator in the alkylquinolone (AQ)-dependent quorum sensing (QS) system of P. aeruginosa. This LysR-type transcriptional regulator is activated by native agonists including the Pseudomonas quinolone signal (PQS; 2-heptyl-3-hydroxy-4(1H)-quinolone) and its precursor HHQ (2-heptyl-4-hydroxyquinoline). Upon binding these signaling molecules, PqsR activates the pqsABCDE operon, creating a positive feedback loop that drives the production of virulence factors such as pyocyanin, hydrogen cyanide, elastase, and biofilm maturation components. These factors collectively enhance bacterial pathogenicity and facilitate the establishment of chronic infections [3] [2].
The half-maximal inhibitory concentration (IC50) represents the concentration of an antagonist required to reduce biological activity by half. In pharmacological research, IC50 values provide a crucial measure of compound potency, enabling researchers to compare the effectiveness of different inhibitors and guide structure-activity relationship (SAR) studies. For PqsR inhibitors, IC50 determination specifically quantifies how effectively a compound blocks PqsR-mediated transcriptional activation, providing a key metric for anti-virulence efficacy without necessarily affecting bacterial growth [4] [5].
The PqsR signaling pathway represents a complex regulatory network that controls virulence factor production in P. aeruginosa. Understanding this pathway is essential for developing effective inhibitors and accurately determining their IC50 values. The diagram below illustrates the key components and their interactions:
Figure 1: PqsR Signaling Pathway and Inhibitor Mechanism. The diagram illustrates the biosynthesis of autoinducers (HHQ and PQS), their activation of PqsR, subsequent regulation of virulence factors, and the competitive inhibition mechanism. Agonists are shown in yellow, PqsR in red, inhibitors in blue, and virulence outputs in green.
The PqsR signaling pathway begins with the pqsABCDE operon, which encodes enzymes responsible for the biosynthesis of HHQ. This precursor is converted to PQS by the monooxygenase PqsH. Both HHQ and PQS function as native agonists that bind to the C-terminal ligand binding domain of PqsR, inducing a conformational change that enables the protein to activate transcription of target genes. This creates a positive feedback loop that amplifies alkylquinolone production and drives the expression of virulence-associated genes [3]. Importantly, PqsR also regulates the expression of PqsE, a key metabolic protein that forms a complex with RhlR to activate a subset of virulence genes, including those responsible for pyocyanin production. This intersection between the pqs and rhl quorum sensing systems highlights the network complexity and the potential of PqsR inhibition to disrupt multiple virulence pathways simultaneously [1].
PqsR inhibitors typically function through competitive binding at the ligand binding domain, displacing native agonists and preventing transcriptional activation. The ligand binding pocket of PqsR is characterized by an unusually large hydrophobic cavity that accommodates the alkyl chains of native agonists, providing both a challenge and opportunity for inhibitor design. The binding of inhibitors prevents the conformational changes required for DNA binding and transcriptional activation, thereby disrupting the quorum sensing circuit without affecting bacterial growth [3].
The determination of IC50 values for PqsR inhibitors follows a systematic workflow that encompasses assay setup, compound treatment, signal detection, and data analysis. The following diagram outlines the key steps in this process:
Figure 2: Experimental Workflow for PqsR Inhibitor IC50 Determination. Key steps include reporter strain preparation (gray), assay setup (yellow), compound treatment (blue), signal measurement (green), and IC50 determination (red).
The experimental workflow begins with the preparation of bioluminescent reporter strains that incorporate a luciferase (lux) transcriptional fusion to PqsR-regulated promoters. Common promoter regions used for this purpose include pqsA and phz1, which exhibit strong PqsR-dependent activation. These reporter constructs are typically integrated into the chromosome of P. aeruginosa strains PAO1-L or PA14 to ensure genetic stability and consistent copy number [1] [2]. The assay setup involves diluting overnight bacterial cultures to standardized optical densities in fresh medium, typically in 96-well or 384-well plate formats that enable high-throughput screening. The compound treatment phase involves exposing these bacterial suspensions to serial dilutions of the PqsR inhibitor being tested, typically across a concentration range spanning nanomolar to low micromolar concentrations. Following an incubation period of 4-16 hours to allow for gene expression changes, bioluminescence is measured using a plate reader, with parallel measurement of optical density to normalize for potential effects on bacterial growth [1].
The bioluminescent reporter assay represents the gold standard method for determining IC50 values of PqsR inhibitors in whole-cell systems. This protocol leverages engineered P. aeruginosa strains containing luciferase reporter fusions to PqsR-regulated promoters, enabling quantitative measurement of inhibitor effects on quorum sensing signaling.
Reporter strain preparation:
Assay setup:
Incubation and measurement:
Data analysis:
Subtract background luminescence from medium-only controls.
Normalize luminescence readings to bacterial density using OD600 measurements.
Calculate percentage inhibition for each compound concentration using the formula:
where Luminescence_max = DMSO-only control (uninhibited) and Luminescence_min = native agonist-induced control (maximal inhibition).
Plot % inhibition versus log10(concentration) and fit data using four-parameter logistic nonlinear regression to determine IC50 values [1] [2].
While bioluminescent reporter assays represent the most common method for PqsR inhibitor IC50 determination, several alternative approaches provide complementary information:
Biosensor-based protein interaction analysis: This method utilizes surface plasmon resonance (SPR) to directly monitor inhibitor binding to purified PqsR protein. The protocol involves immobilizing PqsR on a sensor chip, then flowing potential inhibitors across the surface while monitoring binding responses in real-time. Competition experiments with native agonists allow determination of IC50 values based on displacement curves. This approach provides molecular resolution of inhibitor binding without potential complications from cellular permeability or metabolism [4].
Pyocyanin production inhibition assay: As pyocyanin represents a key virulence factor downstream of PqsR signaling, its inhibition provides a functional correlate of PqsR antagonism. The protocol involves treating P. aeruginosa cultures with compound dilutions for 16-24 hours, followed by chloroform extraction of pyocyanin from culture supernatants and measurement of absorbance at 520 nm. IC50 values are calculated from the concentration-dependent reduction in pyocyanin production, providing a phenotypic validation of PqsR inhibitor efficacy in virulence attenuation [2].
qRT-PCR analysis of PqsR-regulated genes: This method quantifies inhibitor effects on endogenous PqsR-regulated gene expression. The protocol involves bacterial treatment with compound dilutions, RNA extraction, cDNA synthesis, and quantitative PCR using primers for PqsR-regulated genes (e.g., pqsA, phzA, pqsE). IC50 values are calculated from concentration-dependent reduction in target gene expression normalized to housekeeping genes, providing direct evidence of transcriptional inhibition [1].
Accurate determination of IC50 values requires appropriate data processing and statistical analysis. The following table outlines key parameters for data analysis:
Table 1: Data Analysis Parameters for PqsR Inhibitor IC50 Determination
| Parameter | Description | Typical Values/Approach |
|---|---|---|
| Response Variable | Measured signal indicating PqsR activity | Normalized luminescence (RLU/OD600) |
| Normalization | Adjustment for bacterial density and background | (Luminescence_sample - Background) / OD600 |
| Curve Fitting | Mathematical model for concentration-response | Four-parameter logistic (4PL) model: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) × HillSlope)) |
| Quality Controls | Assessment of assay performance | Z' factor > 0.5, CV < 20% |
| Validation | Confirmation of PqsR-specific activity | Counter-screening against lasR and rhlR reporters |
For accurate IC50 determination, a minimum of 8-10 data points spanning the expected IC50 value should be included, with concentrations appropriately spaced (typically half-log dilutions). Each concentration should be tested in at least three technical replicates, with entire experiments repeated independently a minimum of three times. The four-parameter logistic model provides the most reliable fit for concentration-response data, accommodating potential asymmetry in the curve. The Hill slope parameter can provide insights into cooperativity in inhibitor binding, with values significantly different from 1.0 suggesting potential allosteric mechanisms [1] [2].
Recent medicinal chemistry campaigns have identified multiple potent PqsR antagonists with diverse chemical scaffolds. The following table summarizes representative PqsR inhibitors and their reported IC50 values:
Table 2: Representative PqsR Inhibitors and Their Biological Activity
| Compound | Chemical Class | Reported IC50 Values | Additional Biological Activities | Reference |
|---|
| PqsR-IN-3 | Triazinoindole derivative | PAO1-L: 0.25 ± 0.12 μM PA14: 0.34 ± 0.03 μM | >80% pyocyanin inhibition at 10 μM; biofilm disruption | [2] | | M64 | Quinazolinone derivative | Low micromolar range (varies by strain) | In vivo efficacy in mouse lung infection model | [2] | | Compound 40 | 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio) acetamide | PAO1-L: 0.25 ± 0.12 μM PA14: 0.34 ± 0.03 μM | Significant pqs system inhibition in planktonic and biofilm cultures | [2] | | Compound 69 | Optimized triazinoindole | Similar to Compound 40 | Co-crystal structure with PqsR LBD obtained | [6] | | Fragment 145a | Fragment-based lead | Not determined (initial hit) | Improved biophysical profile; starting point for optimization | [6] |
The discovery of these inhibitors has employed diverse approaches, including virtual screening of compound libraries against the PqsR ligand binding domain, fragment-based lead discovery (FBLD), and medicinal chemistry optimization of initial hits. The most potent compounds typically exhibit IC50 values in the nanomolar to low micromolar range and demonstrate efficacy in both reference strains (PAO1) and clinical isolates (PA14) of P. aeruginosa. Importantly, these inhibitors maintain activity against biofilm-grown bacteria, suggesting potential applicability for treating chronic infections where biofilms predominate [2] [6].
Co-crystal structures of PqsR bound to inhibitors have revealed critical insights into the molecular basis of inhibition. The PqsR ligand binding domain features an unusually large hydrophobic pocket that accommodates the alkyl chains of native agonists. Potent inhibitors typically exploit this pocket through extensive hydrophobic interactions while introducing specific polar groups that enhance binding affinity and selectivity. For example, the co-crystal structure of Compound 40 with PqsR shows the triazinoindole core forming multiple hydrophobic contacts, while the thioacetamide moiety extends toward polar regions of the binding pocket, creating a balanced interaction profile that enables both high affinity and drug-like properties [2].
The competitive antagonism mechanism of PqsR inhibitors has been demonstrated through both biochemical and genetic approaches. In competitive binding assays, potent inhibitors displace native agonists such as PQS and HHQ from the ligand binding domain. In reporter assays, the presence of excess native agonist reduces inhibitor potency, consistent with competitive binding. Additionally, mutations in the ligand binding domain that reduce agonist binding similarly affect inhibitor efficacy, confirming a shared binding site. This competitive mechanism underlies the concentration-dependent inhibition observed in IC50 determinations and provides a framework for understanding structure-activity relationships in PqsR antagonist series [3] [2].
Several technical challenges may arise during PqsR inhibitor IC50 determination. The following table outlines common issues and recommended solutions:
Table 3: Troubleshooting Guide for PqsR Inhibitor IC50 Determination
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| High variability in replicate measurements | Inconsistent bacterial growth, edge effects in plates, compound precipitation | Use fresh culture media, include plate randomization, pre-warm assay plates to 37°C, ensure compound solubility with appropriate DMSO concentrations |
| Shallow dose-response curves | Non-specific compound toxicity, poor cellular permeability, agonist contamination | Include cell viability counterscreens, verify compound integrity and purity, use fresh DMSO controls, ensure proper washing of equipment |
| Discrepancies between strains | Genetic differences in PqsR, varying efflux pump activity, differential metabolism | Sequence PqsR across strains, include efflux pump inhibitors in assays, assess compound stability in bacterial cultures |
| Inconsistent results between assays | Variations in growth phase, autoinducer accumulation, protocol deviations | Standardize culture dilution protocols, use quorum sensing-deficient strains as controls, establish strict standard operating procedures |
Assay optimization represents a critical step in obtaining reliable IC50 values for PqsR inhibitors. Key parameters requiring optimization include bacterial density at assay initiation, incubation time to ensure adequate signal development, DMSO concentration to minimize solvent effects while maintaining compound solubility, and signal detection parameters to maximize dynamic range. For bioluminescent reporter assays, the optimal incubation time typically corresponds to mid-logarithmic growth phase, when quorum sensing activation is initiated but not yet saturated. This timepoint ensures maximal sensitivity to inhibitor effects while maintaining robust signal intensity [1] [2].
Counterscreening approaches provide essential validation of PqsR-specific activity. These include testing compounds against reporter strains with mutations in pqsR to confirm target specificity, evaluating effects on lasR and rhlR reporters to assess selectivity within the quorum sensing network, and measuring bacterial viability under assay conditions to distinguish true quorum sensing inhibition from general toxicity. Additionally, demonstrating correlation between reporter inhibition and reduction in endogenous virulence factor production (e.g., pyocyanin, elastase) provides functional validation of PqsR antagonism [1] [2].
The accurate determination of IC50 values for PqsR inhibitors represents a critical component in the development of novel anti-virulence strategies against P. aeruginosa. The bioluminescent reporter assay protocol described herein provides a robust, reproducible method for quantifying inhibitor potency in cellular contexts, with the flexibility to adapt to different instrumentation and throughput requirements. Recent advances in PqsR antagonist discovery have yielded compounds with nanomolar potency and demonstrated efficacy in both planktonic and biofilm cultures, highlighting the therapeutic potential of this approach. As the field progresses, standardized protocols for IC50 determination will facilitate comparison across research groups and accelerate the development of much-needed alternative therapies for combating multidrug-resistant P. aeruginosa infections.
The PqsR receptor (also known as MvfR) is a key regulator in the Pseudomonas aeruginosa quorum sensing (QS) network. It is activated by autoinducers like PQS and HHQ, binding to their promoter region to initiate the transcription of virulence genes [1] [2]. Inhibiting PqsR is a promising anti-virulence strategy because it can suppress pathogenicity without killing the bacteria, thereby potentially reducing selective pressure for antibiotic resistance [3] [2].
The following diagram illustrates the Pqs signaling pathway and the strategic point of inhibition for PqsR antagonists.
Researchers use a suite of assays to confirm that a compound acts as a PqsR antagonist and to quantify its potency and efficacy. The table below summarizes the primary assays used in this field.
| Assay Type | Measured Output | Key Findings from Literature |
|---|---|---|
| Bioluminescence Reporter Assay [1] [2] | Inhibition of luminescence from a PqsR-controlled promoter (e.g., phz1, pqsA) fused to lux genes. | Used in HTS of >100,000 compounds; IC50 values for hits ranged from nanomolar to low micromolar [1] [4]. |
| Pyocyanin Production Assay [1] [2] | Reduction in pyocyanin, a key virulence factor, measured by chloroform-HCl extraction (absorbance at 520 nm). | A hallmark of successful PqsR inhibition; potent inhibitors show significant reduction in pyocyanin levels in both planktonic and biofilm cultures [2]. |
| Anti-biofilm Assay [2] | Reduction in biofilm biomass or maturity, often quantified with crystal violet staining. | QS is crucial for biofilm development; PqsR inhibitors can disrupt biofilm formation without affecting bacterial growth [2]. |
| Molecular Docking [1] [3] | In silico prediction of the inhibitor's binding mode and affinity within the PqsR ligand-binding domain. | Used to rationalize activity and suggest a competitive mechanism by docking into the autoinducer binding site [1] [3]. |
Here are detailed methodologies for the core assays based on the literature, which can be adapted for testing PqsR-IN-3.
This is the cornerstone assay for identifying and quantifying PqsR inhibition.
This assay confirms that the inhibition observed in the reporter assay translates to a reduction in a key virulence factor.
The experimental workflow for characterizing a compound like this compound typically follows a logical cascade, from initial screening to mechanistic studies.
Pseudomonas aeruginosa is a Gram-negative opportunistic pathogen notorious for its antibiotic resistance and ability to cause severe nosocomial infections. Its pathogenicity is largely controlled by a complex quorum sensing (QS) system that regulates virulence factor production and biofilm formation. The PqsR receptor (also known as MvfR) is a key transcriptional regulator in the P. aeruginosa alkylquinolone-dependent QS system. When activated by native autoinducers like PQS (Pseudomonas Quinolone Signal) or HHQ (2-heptyl-4-hydroxyquinoline), PqsR triggers a cascade leading to the expression of multiple virulence genes and biofilm maturation. This makes PqsR an attractive therapeutic target for anti-virulence strategies that aim to disarm pathogenic bacteria without exerting strong selective pressure for resistance development.
PqsR-IN-3 (Compound 16e) is a recently identified potent inhibitor of the PqsR system with demonstrated efficacy in suppressing virulence and enhancing antibiotic sensitivity. This document provides comprehensive application notes and detailed experimental protocols for researchers investigating this compound as an anti-virulence agent against P. aeruginosa.
This compound has demonstrated potent inhibitory activity against the PqsR system in P. aeruginosa. The compound exhibits an IC50 of 3.7 μM against the pqs system and an IC50 of 2.7 μM against pyocyanin production, a key virulence factor. Beyond its direct anti-virulence effects, this compound exhibits synergistic activity with conventional antibiotics including ciprofloxacin and tobramycin, potentially enhancing their efficacy against resistant strains [1].
Table 1: Key Bioactivity Data for this compound
| Assay | Result | Significance |
|---|---|---|
| pqs System Inhibition | IC50 = 3.7 μM | Potent blockade of quorum sensing |
| Pyocyanin Production | IC50 = 2.7 μM | Significant virulence reduction |
| Biofilm Formation | Inhibition demonstrated | Disruption of community lifestyle |
| Cytotoxicity vs. P. aeruginosa | Significant activity | Direct anti-pathogen effects |
| hERG Inhibition | IC50 = 109.01 μM | Favorable selectivity profile |
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2581109-51-3 |
| Molecular Formula | C23H23N5O3 |
| Molecular Weight | 417.46 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years |
The diagram below illustrates the native PqsR signaling pathway and the mechanism by which this compound suppresses virulence in P. aeruginosa:
This compound functions as a competitive antagonist of the PqsR receptor, binding to the ligand-binding domain and preventing activation by native autoinducers. This molecular blockade disrupts the positive feedback loop essential for alkylquinolone signal amplification, thereby reducing the expression of the pqsABCDE operon and downstream virulence genes. The inhibitor specifically targets the Pqs system while potentially affecting interconnected QS circuits through regulatory crosstalk [1] [2].
Treatment with this compound results in comprehensive attenuation of P. aeruginosa pathogenicity through several mechanisms:
This multi-factorial attenuation of virulence makes this compound a promising candidate for anti-infective therapy, particularly in combination with conventional antibiotics [1] [2].
Materials Required:
Procedure:
This protocol measures the inhibition of PqsR-dependent signaling using engineered P. aeruginosa strains containing a PqsR-regulated bioluminescent reporter [2] [3].
Materials:
Procedure:
Materials:
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This compound shows synergistic effects with several antibiotics, potentially restoring efficacy against resistant strains:
Checkerboard Assay Protocol:
Biofilm-Eradication Assay:
The potential for resistance development against this compound can be evaluated through serial passage experiments:
For assessment in animal models of P. aeruginosa infection:
This compound represents a promising chemical tool for investigating PqsR-mediated virulence in P. aeruginosa and a potential starting point for developing novel anti-infective agents. The protocols outlined herein provide comprehensive guidance for assessing its anti-virulence properties, mechanism of action, and potential therapeutic applications. As research in this area advances, this compound and related compounds may offer new strategies for combating antibiotic-resistant infections through virulence attenuation rather than direct bactericidal activity.
Pseudomonas aeruginosa represents a formidable challenge in healthcare settings due to its extensive antibiotic resistance profile and capacity to cause devastating infections in immunocompromised patients. The PqsR quorum sensing system (also known as MvfR) has emerged as a promising therapeutic target for combating P. aeruginosa infections through anti-virulence approaches rather than traditional bactericidal strategies. PqsR is a LysR-type transcriptional regulator that controls the expression of numerous virulence genes in response to bacterial signaling molecules, specifically the Pseudomonas quinolone signal (PQS) and its precursor 2-heptyl-4-hydroxyquinoline (HHQ). When activated by these autoinducers, PqsR initiates a positive feedback loop that amplifies virulence factor production, including pyocyanin, elastase, and rhamnolipids, while also enhancing biofilm formation and bacterial stress response mechanisms.
PqsR antagonists represent a novel class of investigational compounds that disrupt this quorum sensing pathway by competitively binding to the PqsR ligand binding domain, thereby preventing the expression of virulence genes without exerting direct bactericidal pressure. This anti-virulence approach offers significant potential advantages over conventional antibiotics, including reduced selective pressure for resistance development and preservation of the host microbiome. While specific animal model data for PqsR-IN-3 is not publicly available in the searched literature, several structurally related PqsR antagonists with published efficacy data provide valuable insights for establishing appropriate experimental protocols and outcome measures. The following table summarizes key PqsR antagonists reported in recent scientific literature:
Table 1: Representative PqsR Antagonists with Demonstrated Experimental Efficacy
| Compound ID | Chemical Class | Reported IC₅₀ Values | Key Demonstrated Effects | Research Source |
|---|
| Compound 6f | 1H-benzo[d]imidazole | 0.13 ± 0.04 µM (PAO1-L) 0.09 ± 0.01 µM (PA14) | Significant inhibition of pyocyanin & AQ production; efficacy against CF isolates | [1] | | Compound 40 | Triazinoindole derivative | 0.25 ± 0.12 µM (PAO1-L) 0.34 ± 0.03 µM (PA14) | Inhibition of pyocyanin production; reduced pqs signaling in planktonic & biofilm cultures | [2] | | Compound 3.20 | Benzimidazole derivative | PAO1-L IC₅₀ 0.13 ± 0.04 µM PA14 IC₅₀ 0.09 ± 0.01 µM | Wide-spectrum efficacy across genomic classes; significant inhibition of virulence factors | [3] | | M64 | Early-generation inhibitor | Not specified | First PqsR inhibitor with in vivo activity in mouse lung infection model | [2] |
The PqsR signaling pathway represents a sophisticated cell-to-cell communication system that enables P. aeruginosa to coordinate population-wide virulence expression in response to cell density changes. The pathway begins with the biosynthesis of alkylquinolone signaling molecules through the pqsABCDE operon and phnAB genes. The enzymes encoded by these genes convert anthraniloyl-coenzyme A and malonyl-coenzyme A through a series of biochemical reactions into HHQ, which is subsequently converted to PQS by the monooxygenase PqsH. These signaling molecules diffuse out of bacterial cells and accumulate in the environment proportionally to population density. Upon reaching a critical threshold concentration, PQS and HHQ bind to the PqsR ligand binding domain, triggering a conformational change that enables PqsR to activate transcription of the pqsABCDE operon, creating a positive feedback loop while simultaneously upregulating numerous virulence genes.
PqsR antagonists function by structurally mimicking the native signaling molecules and competitively occupying the ligand binding domain of PqsR. However, unlike the native agonists, antagonist binding does not induce the conformational changes required for transcriptional activation. The binding pocket of PqsR has been characterized as unusually large and stabilized primarily by hydrophobic interactions, providing a structural basis for rational drug design. Crystal structures of PqsR bound to antagonists reveal that these compounds often occupy similar positions in the binding pocket as native agonists but form distinct interactions that stabilize the receptor in an inactive conformation. This molecular interference effectively disrupts the quorum sensing circuit, leading to significant attenuation of bacterial pathogenicity without affecting bacterial growth, thereby representing a promising approach for circumventing conventional antibiotic resistance mechanisms.
Diagram: Pqs Quorum Sensing Pathway and Antagonist Mechanism of Action
Comprehensive in vitro characterization forms the essential foundation for advancing PqsR antagonists into animal model studies. The primary assay for evaluating PqsR antagonistic activity utilizes P. aeruginosa bioreporter strains containing chromosomal integrations of luxCDABE reporter genes under control of the pqsA promoter (PpqsA-lux). These bioreporter strains enable quantitative measurement of compound efficacy through dose-response experiments, with IC₅₀ values representing the concentration that reduces PQS-induced luminescence by 50%. High-throughput screening approaches combined with structure-activity relationship (SAR) studies have yielded compounds with significantly improved potency, as evidenced by the sub-micromolar IC₅₀ values observed for leading candidates across multiple P. aeruginosa strains, including both PAO1 and PA14 laboratory strains as well as clinically relevant cystic fibrosis isolates.
Beyond target engagement, functional validation of virulence attenuation is crucial for establishing the therapeutic potential of PqsR antagonists. Standard in vitro assessments include quantification of pyocyanin production, a blue phenazine toxin that causes oxidative stress in host tissues and is a hallmark virulence factor of P. aeruginosa. Additional evaluations measure the inhibition of alkylquinolone signal molecule production (including both HHQ and PQS) using liquid chromatography-mass spectrometry, as well as impacts on biofilm formation through crystal violet staining assays or confocal microscopy. The most promising candidates demonstrate potent inhibition across these parameters while exhibiting minimal cytotoxicity against mammalian cell lines, such as A549 human alveolar basal epithelial cells, indicating a favorable therapeutic index for further development.
Table 2: Standardized In Vitro Assessment Pipeline for PqsR Antagonists
| Assay Type | Methodology | Key Outcome Measures | Benchmark for Progression |
|---|---|---|---|
| Target Engagement | PpqsA-lux bioreporter assay | IC₅₀ values in PAO1-L and PA14 strains | IC₅₀ < 1 µM in both strains |
| Virulence Factor Inhibition | Pyocyanin quantification (chloroform-HCl extraction, OD₅₂₀) | % reduction vs. vehicle control | >70% inhibition at 10 × IC₅₀ |
| Signal Molecule Suppression | LC-MS/MS analysis of HHQ & PQS | % reduction in AQ production | >50% reduction at 10 × IC₅₀ |
| Biofilm Disruption | Microtiter plate assay with crystal violet staining | % reduction in biofilm biomass | >40% reduction at 10 × IC₅₀ |
| Cytotoxicity Assessment | MTT assay in A549 or other relevant cell lines | CC₅₀ (cytotoxic concentration) | Selectivity index (CC₅₀/IC₅₀) > 100 |
| Solubility & Stability | HPLC-UV analysis in physiological buffers | Aqueous solubility (µg/mL) | >50 µg/mL in PBS (pH 7.4) |
Animal infection models serve as critical bridges between in vitro compound characterization and clinical applications for PqsR antagonists. The most physiologically relevant models for P. aeruginosa research include murine acute pneumonia and chronic respiratory infection models, particularly those employing agar bead-embedded bacteria to simulate the biofilm-based infections observed in cystic fibrosis patients. Additional established models include urinary tract infections, burn wound infections, and systemic sepsis models, each providing unique insights into compound efficacy across different infection contexts. These models enable researchers to evaluate not only reductions in bacterial burden but also important host outcomes including inflammatory responses, tissue damage, and overall survival. While specific animal study data for this compound is not available in the searched literature, the robust efficacy demonstrated by structurally related compounds provides strong rationale for investigating this chemical series in well-established infection models.
The translational value of animal studies depends heavily on selecting appropriate infection routes, inoculum preparation methods, and compound administration protocols that reflect anticipated clinical use. For respiratory infections, both intranasal instillation and surgical intratracheal delivery methods have been successfully employed, with the latter offering more precise dosing at the cost of increased procedural complexity. Treatment regimens typically initiate shortly after infection establishment (1-2 hours post-infection) for prophylactic efficacy assessment or at later timepoints (4-6 hours) for therapeutic evaluation, with compound administration continuing at defined intervals throughout the study duration. Outcome measures extend beyond bacterial counts to include comprehensive assessment of inflammatory markers, histopathological evaluation of tissue damage, and monitoring of clinical symptom progression, providing a multidimensional view of treatment efficacy.
Compound 3.20 (2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile) represents one of the most thoroughly characterized PqsR antagonists in the published literature and serves as an excellent benchmark for animal study design. This compound demonstrates exceptional potency in vitro, with IC₅₀ values of 0.13 ± 0.04 µM in PAO1-L and 0.09 ± 0.01 µM in PA14 reporter strains, representing approximately 25-fold improvement over earlier generation inhibitors. Beyond target engagement, compound 3.20 shows broad-spectrum efficacy against diverse P. aeruginosa genomic classes, including clinically relevant cystic fibrosis isolates, with significant inhibition of both pyocyanin production and alkylquinolone signal molecule generation at low micromolar concentrations.
The therapeutic potential of compound 3.20 is further supported by its favorable cytotoxicity profile, showing minimal impact on A549 human alveolar epithelial cell viability at concentrations significantly above its biological IC₅₀, yielding an impressive selectivity index greater than 500. Co-crystal structures of compound 3.20 bound to the PqsR ligand binding domain reveal key molecular interactions responsible for its potent antagonistic activity, including hydrophobic contacts with Leu207, Ile236, and Ile263, as well as specific hydrogen bonding interactions that stabilize the receptor in an inactive conformation. These comprehensive efficacy and safety data supported the progression of compound 3.20 to in vivo efficacy studies, establishing a robust preclinical foundation for this chemical series.
Table 3: Comparative Efficacy of Lead PqsR Antagonists in Preclinical Models
| Compound | In Vitro Potency (IC₅₀) | Virulence Factor Inhibition | Cytotoxicity (CC₅₀) | In Vivo Efficacy |
|---|---|---|---|---|
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Compound 3.20 | 0.13 µM (PAO1-L) 0.09 µM (PA14) | >80% pyocyanin reduction >60% AQ inhibition | >50 µM (A549 cells) | Pending publication | | Compound 40 | 0.25 µM (PAO1-L) 0.34 µM (PA14) | >70% pyocyanin reduction Biofilm disruption | >30 µM (A549 cells) | Significant protection in murine lung infection | | Compound 6f | Sub-micromolar range (varying by strain) | Significant inhibition of pyocyanin & AQs in CF isolates | >20 µM (A549 cells) | Enhanced antibiotic action in biofilm models | | M64 | Not specified | Reduced elastase, rhamnolipids, & HQNO | Not specified | Improved survival in murine lung infection |
Objective: To evaluate the efficacy of PqsR antagonists in treating P. aeruginosa acute respiratory infections.
Materials:
Procedure:
Bacterial preparation: Grow P. aeruginosa overnight in LB broth with shaking at 37°C. Subculture 1:100 in fresh LB and grow to mid-log phase (OD₆₀₀ ≈ 0.8). Centrifuge, wash, and resuspend in PBS to approximately 2×10⁸ CFU/mL (LD70-90 range).
Infection model: Anesthetize mice with isoflurane (3-4% induction, 1-2% maintenance). Hold mouse in upright position and pipette 50µL bacterial suspension slowly onto the nares, allowing inhalation. Observe until complete inoculum is inhaled.
Treatment protocol: Administer first dose of PqsR antagonist or vehicle control 1-hour post-infection via intraperitoneal injection or oropharyngeal aspiration. Continue dosing every 12 hours for 48-72 hours based on compound pharmacokinetics.
Endpoint assessment: Euthanize animals at 24-48 hours post-infection. Collect bronchoalveolar lavage fluid (BALF) for bacterial enumeration and cytokine analysis. Harvest lung tissue for homogenization and CFU determination, histopathology, and mRNA analysis of host response markers.
Outcome Measures:
Objective: To assess PqsR antagonist efficacy in established urinary tract infection.
Materials:
Procedure:
Bacterial preparation: Culture P. aeruginosa as standing culture (16-18 hours, 37°C without shaking) to promote type 1 pili expression. Centrifuge and resusceed in PBS to 2×10⁷ CFU/50µL.
Transurethral instillation: Anesthetize mice with ketamine/xylazine (100/5 mg/kg i.p.). Place mouse supine, apply gentle pressure to lower abdomen to empty bladder. For female mice: insert catheter into urethra until hub meets orifice, instill 50µL bacterial suspension slowly. For male mice: retract prepuce to expose glans penis, carefully insert catheter and instill inoculum.
Treatment regimen: Initiate compound administration 2-hours post-infection via appropriate route. Continue dosing every 12 hours for duration of study.
Tissue processing: Euthanize mice at 24-48 hours post-infection. Aseptically harvest bladders and kidneys for homogenization and CFU enumeration. Preserve tissue sections for histopathological evaluation.
Outcome Measures:
The development of PqsR antagonists represents a paradigm shift in antimicrobial strategy, moving from direct bactericidal activity to targeted virulence attenuation. These compounds offer particular promise as adjunctive therapies combined with conventional antibiotics, potentially restoring susceptibility to resistant strains and enhancing bacterial clearance from infected tissues. The non-bactericidal mechanism of PqsR antagonists may also provide protection against dysbiosis and preserve the host microbiome, a significant advantage over broad-spectrum antibiotics. Additionally, the pathogen-specific nature of the Pqs system minimizes off-target effects on commensal bacteria, further enhancing the therapeutic potential of this approach.
Future research directions should focus on expanding the evaluation of lead compounds like this compound in sophisticated infection models that better recapitulate human disease complexity. This includes chronic infection models with established biofilms, co-infection scenarios with other common pathogens, and studies in immunocompromised hosts that more closely mirror the patient populations most vulnerable to P. aeruginosa infections. From a translational perspective, optimizing formulation strategies to enhance compound bioavailability and lung tissue penetration will be crucial for respiratory infections, while exploring innovative delivery systems such as inhaled formulations or biomaterial-coated devices could significantly improve clinical efficacy. As resistance mechanisms to anti-virulence agents remain poorly understood, prospective monitoring for resistance development and elucidating compensatory bacterial pathways will be essential for maximizing the therapeutic lifespan of this promising class of antimicrobial agents.
This compound is a quorum sensing inhibitor that targets the PqsR receptor (also known as MvfR) in P. aeruginosa. This pathogen uses a cell-to-cell communication system, quorum sensing (QS), to control the production of virulence factors and biofilms. The Pqs system is a key part of this regulatory network [1] [2].
By antagonizing the PqsR receptor, this compound blocks the signaling cascade, reducing the production of virulence factors like pyocyanin and inhibiting biofilm formation without killing the bacteria. This "anti-virulence" approach poses less selective pressure for resistance development, making it an attractive strategy for novel antibacterial therapies [3] [1].
The table below summarizes the fundamental chemical and bioactivity data for this compound.
| Property | Description / Value |
|---|---|
| CAS Number | 2581109-51-3 [4] |
| Molecular Formula | C({23})H({23})N({5})O({3}) [3] |
| Molecular Weight | 417.46 g/mol [3] |
| Physical Form | White to off-white solid powder [4] |
| Primary Target | PqsR (MvfR), a LysR-type transcriptional regulator [4] [3] |
| Bioactivity (IC(_{50})) | Pqs system: 3.7 µM; Virulence factor pyocyanin: 2.7 µM [3] |
| Secondary Activity | hERG inhibition (IC(_{50}) = 109.01 µM) [4] |
| Synergistic Partners | Ciprofloxacin, Tobramycin [3] |
Here are detailed methodologies for key experiments involving this compound.
This protocol quantifies the inhibition of pyocyanin, a key virulence factor [3].
The following workflow diagram illustrates the key steps of this protocol:
This protocol determines if this compound can enhance the efficacy of conventional antibiotics [3].
This compound functions by specifically inhibiting the PqsR/MvfR receptor. The diagram below illustrates the native PQS signaling pathway and the point of inhibition by this compound.
As shown, the Pqs system operates within a larger QS hierarchy [5] [2]. The Las system upregulates the expression of PqsR. When the native signals PQS or HHQ bind to PqsR, it triggers a positive feedback loop, activating the pqsABCDE operon. This leads to the production of more signal molecules and virulence factors like pyocyanin and biofilm components [2]. This compound acts as a competitive antagonist by binding to PqsR, preventing the native agonists from activating the receptor, thereby disrupting the entire cascade [1].
For in vitro research use only.
This compound is a valuable tool compound for researching P. aeruginosa virulence and exploring anti-virulence strategies. The protocols outlined for inhibiting pyocyanin production and testing antibiotic synergy provide a foundation for its application in the laboratory. Researchers should note its hERG activity during early-stage drug development profiling.
This compound represents a promising therapeutic agent targeting the PqsR (Pseudomonas Quinolone Signal Receptor) system, a key regulator of virulence in Pseudomonas aeruginosa. This bacterial pathogen employs quorum sensing (QS) to coordinate virulence factor production and biofilm formation, contributing significantly to its pathogenicity in healthcare-associated infections. The PqsR system specifically controls the production of secondary metabolites including pyocyanin and alkylquinolone signals, making it an attractive target for anti-virulence strategies that may reduce selective pressure for resistance development compared to traditional antibiotics.
The optimization of research methodologies for this compound investigation addresses critical gaps in current experimental approaches. While preliminary studies demonstrate the compound's efficacy in inhibiting PqsR signaling, inconsistencies in assay protocols, data collection methods, and analytical techniques have created challenges in comparing results across studies and establishing standardized potency assessments. This document addresses these limitations through systematically optimized protocols designed to enhance reproducibility, accuracy, and translational relevance of this compound research findings. Primary optimization goals include establishing standardized quantitative frameworks, implementing robust statistical analyses, and developing visualization tools for complex signaling pathways and experimental workflows.
The optimized research methodology employs a mixed-methods approach that integrates both quantitative and qualitative elements within a structured framework [1]. This design leverages the strengths of empirical measurement for objective quantification of anti-virulence effects while incorporating contextual analysis to interpret biological significance and potential mechanisms of action. The methodology follows a sequential explanatory design [2] wherein quantitative assays establish efficacy parameters followed by qualitative investigations of cellular responses and morphological changes.
This research adopts a quasi-experimental design [2] with controlled interventions across multiple biological systems to establish causality while acknowledging the inherent complexities of biological systems. The framework incorporates longitudinal elements [2] to capture temporal dynamics of PqsR inhibition and its effects on bacterial virulence trajectories. This temporal dimension is particularly crucial for understanding the sustained effects of this compound on quorum sensing pathways and virulence factor production cycles.
The following Graphviz diagram illustrates the comprehensive experimental workflow for this compound methodology optimization:
Figure 1: Comprehensive experimental workflow for this compound methodology optimization illustrating the sequential process from compound testing through data analysis to protocol development.
High-throughput screening methods form the foundation of initial activity assessment, followed by mechanistic deep-dive investigations using specialized analytical techniques. This tiered approach optimizes resource allocation while ensuring comprehensive characterization of the compound's effects on bacterial signaling pathways. The data collection architecture specifically addresses temporal resolution requirements for capturing quorum sensing inhibition kinetics, employing frequent measurement intervals during critical transition phases of bacterial growth and virulence activation.
Table 1: Comparative analysis of quantitative methods for this compound efficacy assessment
| Method Category | Specific Techniques | Key Parameters Measured | Optimal Sample Size | Statistical Outputs |
|---|---|---|---|---|
| Binding Affinity Studies | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | KD, ΔG, ΔH, ΔS, kon, koff | 6-10 independent runs | Binding constants, Thermodynamic parameters [3] |
| Gene Expression Analysis | RT-qPCR, RNA-seq | Fold change in pqsA, pqsR, pqsC, lasI, rhlI expression | n ≥ 9 biological replicates | ΔΔCt, FDR-adjusted p-values [4] |
| Virulence Factor Quantification | HPLC, LC-MS, Spectrophotometric assays | Pyocyanin, HQNO, PQS precursor concentrations | n ≥ 6 technical replicates | Concentration curves, Inhibition percentages [3] |
| Biofilm Assessment | Crystal violet, Confocal microscopy | Biomass, Thickness, Extracellular matrix composition | n ≥ 12 imaging fields | Biomass reduction %, Architectural metrics [1] |
The following Graphviz diagram illustrates the PqsR signaling pathway and this compound inhibition mechanism:
Figure 2: PqsR signaling pathway and this compound inhibition mechanism illustrating the quorum sensing cascade and points of therapeutic intervention.
Methodology optimization emphasizes rigorous quality control measures to ensure generated data meets the highest standards of reliability and reproducibility [1]. The framework incorporates systematic positive and negative controls within each experimental run, establishing baseline response parameters and identifying potential technical artifacts. For binding affinity studies, reference compounds with established binding constants serve as benchmark controls, while gene expression analyses incorporate multiple reference genes [4] validated for stability under experimental conditions.
Blinded analysis represents a cornerstone of the quality control framework, particularly for subjective endpoint assessments such as microscopic evaluation of biofilm architecture. Automated image analysis algorithms supplement human scoring to minimize observer bias in quantitative morphology assessments. The implementation of standardized operating procedures with detailed step-by-step protocols ensures technical consistency across experimental replicates and between research groups, facilitating direct comparison of results and collaborative verification of findings.
While the current research focuses on bacterial systems, the methodology maintains stringent ethical standards for responsible conduct of research [1]. All experimental protocols involving genetically modified microorganisms undergo appropriate institutional biosafety review with documentation of approval maintained throughout the research process. Materials transfer agreements govern the exchange of proprietary compounds and biological materials, protecting intellectual property while enabling scientific advancement.
Data management protocols ensure complete documentation of experimental procedures, raw data preservation, and transparent reporting of all methodological details necessary for replication attempts. The methodology specifically addresses negative result documentation to prevent publication bias and provide a comprehensive understanding of this compound activity range and limitations. Electronic lab notebooks with version control and audit trails maintain data integrity while creating searchable databases of experimental outcomes for meta-analysis and methodology refinement.
Bacterial culture conditions: Grow P. aeruginosa strains in appropriate medium (e.g., LB, M9, or ASM) to mid-logarithmic phase (OD600 = 0.5-0.7) with sub-inhibitory concentrations of this compound (determined from preliminary assays) and appropriate vehicle controls [4]
RNA stabilization and extraction: Add RNA stabilization reagent immediately to culture aliquots, then centrifuge at 4°C. Extract total RNA using validated kits with DNase I treatment to remove genomic DNA contamination. Quantify RNA using spectrophotometry (A260/280 ratio ≥1.9) and assess integrity via microfluidic electrophoresis (RIN ≥8.0)
cDNA synthesis: Use 500ng-1μg total RNA in reverse transcription reactions with random hexamers and reverse transcriptase according to manufacturer protocols. Include no-reverse transcriptase controls for each sample to detect genomic DNA contamination
Reaction setup: Prepare 10-20μL reactions containing cDNA template, gene-specific primers (final concentration 200-400nM), and SYBR Green master mix. Include technical triplicates for each biological replicate and negative template controls
Thermal cycling conditions: Initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute, with fluorescence acquisition at the end of each extension step. Include melt curve analysis (65°C to 95°C with 0.5°C increments) to verify amplification specificity
Reference gene validation: Test multiple candidate reference genes (e.g., rpoD, proC, rpsL) using algorithms such as geNorm or NormFinder to identify the most stable references [4]. Use a minimum of two validated reference genes for normalization
Data analysis: Calculate ΔCq values (Cq,target - Cq,reference) and determine ΔΔCq relative to appropriate controls. Convert to fold-change values using the formula 2-ΔΔCq. Perform statistical analysis on ΔCq values rather than fold-change values
Microtiter plate setup: Dilute overnight bacterial cultures to approximately 1×106 CFU/mL in fresh medium containing sub-MIC concentrations of this compound or vehicle control. Dispense 200μL aliquots into sterile polystyrene 96-well plates. Include medium-only blanks for background subtraction [1]
Incubation conditions: Incubate statically at appropriate temperature (typically 37°C) for 24-48 hours. For longer incubation periods, refresh medium with compound every 24 hours to maintain activity
Biofilm quantification: Carefully remove planktonic cells and gently wash adhered biofilms twice with phosphate-buffered saline (PBS). Fix biofilms with 99% methanol for 15 minutes, then stain with 0.1% crystal violet for 20 minutes. Wash excess stain and solubilize bound dye with 33% acetic acid. Measure absorbance at 590nm
Data normalization: Subtract blank values and normalize biofilm formation to untreated controls. Express results as percentage inhibition relative to control: % Inhibition = [(ODcontrol - ODtreatment) / ODcontrol] × 100
Sample preparation: Grow biofilms on appropriate substrates (e.g., glass coverslips, flow cell chambers) in the presence of this compound. Include fluorescent stains such as SYTO 9 for total cells and propidium iodide for compromised cells, or concanavalin-A conjugates for matrix polysaccharides
Image acquisition: Collect Z-stack series using appropriate laser settings and filter configurations. Maintain consistent imaging parameters across all experimental conditions. Acquire multiple random fields per replicate to ensure representative sampling
Quantitative analysis: Use image analysis software (e.g., ImageJ, COMSTAT) to determine biofilm thickness, biovolume, substratum coverage, and surface roughness. Perform statistical comparisons between treatment groups and controls
Table 2: Statistical analysis methods for different data types in this compound research
| Data Type | Normality Assessment | Primary Analysis Method | Post-hoc Tests | Effect Size Metrics | Software Implementation |
|---|
| Continuous Data (e.g., virulence factor concentrations) | Shapiro-Wilk test | Parametric: One-way ANOVA Non-parametric: Kruskal-Wallis | Tukey HSD Dunn's test | Cohen's d Eta squared | SPSS, GraphPad Prism [1] | | Categorical Data (e.g., presence/absence of phenotypes) | Not applicable | Chi-square test Fisher's exact test | Partitioned chi-square Bonferroni adjustment | Phi coefficient Cramer's V | R, Python statsmodels [5] | | Time-Series Data (e.g., growth curves) | Repeated measures ANOVA assumptions | Two-way ANOVA with time and treatment factors Linear mixed models | Sidak correction Estimated marginal means | Partial eta squared Model coefficients | GraphPad Prism, R lme4 [1] | | Correlation Data (e.g., dose-response relationships) | Bivariate normality | Pearson correlation Spearman's rank correlation | Confidence intervals for r | Coefficient of determination (R²) | SPSS, Python SciPy [3] |
The optimized methodology employs hierarchical statistical approaches that begin with exploratory data analysis to identify patterns, outliers, and distribution characteristics, followed by confirmatory analysis to test specific hypotheses [1]. All statistical tests incorporate power analysis conducted during experimental design to ensure appropriate sample sizes for detecting biologically relevant effect sizes. The analysis framework emphasizes estimation statistics with confidence intervals rather than sole reliance on null hypothesis significance testing, providing more informative quantitative comparisons between experimental conditions.
Multivariate analysis techniques address the complex interdependencies within quorum sensing systems, where multiple variables may change simultaneously in response to PqsR inhibition. Principal component analysis (PCA) discriminates global response patterns across treatment conditions, while multiple regression models identify specific virulence factors most strongly associated with this compound exposure. For dose-response relationships, nonlinear regression with appropriate models (e.g., four-parameter logistic curve) quantifies IC50 values with associated confidence intervals, providing precise potency assessments for comparative analyses.
Common methodological challenges in this compound research include compound solubility limitations, bacterial strain variability, and assay endpoint optimization. For solubility issues, systematic testing of different vehicles (e.g., DMSO, cyclodextrins) with concentration thresholds below precipitation points ensures consistent compound delivery without artificial effects. Strain variability necessitates preliminary characterization of baseline PQS production and virulence factor expression across different P. aeruginosa isolates to establish appropriate experimental models and interpret translational relevance.
Endpoint validation represents a critical optimization step, particularly for gene expression studies where sampling timing relative to bacterial growth phase dramatically influences results. Parallel monitoring of growth curves and virulence factor production identifies optimal sampling windows that capture maximal PqsR pathway activity. For biofilm assays, multiple assessment methods (crystal violet, microscopy, viability staining) provide complementary data that collectively validate anti-biofilm effects while distinguishing between biomass reduction and bactericidal activity.
The optimized protocols support diverse research applications including mechanistic studies of quorum sensing inhibition, structure-activity relationship investigations for medicinal chemistry optimization, and preclinical efficacy assessments in infection models. For mechanistic studies, the recommended approach combines gene expression analysis with direct PQS signal quantification to discriminate between direct receptor binding and upstream effects on the pqs biosynthetic pathway. For compound optimization, prioritized assays include binding affinity measurements and simplified virulence factor quantification to enable medium-throughput screening.
In translational applications using complex infection models, protocol adaptation maintains core quantitative principles while adjusting to model-specific constraints. For example, in animal infection models, sample collection timing accommodates host responses while still capturing key quorum sensing activation windows. The methodology emphasizes context-appropriate validation of key findings through multiple complementary assays to build compelling evidence chains for this compound's anti-virulence mechanisms and potential therapeutic utility.
The comprehensive methodology optimization for this compound research detailed in these application notes and protocols establishes a robust framework for quantifying anti-virulence activity against P. aeruginosa. Through standardized quantitative methods, rigorous statistical analysis, and integrated visualization approaches, these protocols address key limitations in current research practices while enhancing reproducibility and comparative analysis across studies. The implementation of these optimized methodologies will accelerate characterization of this compound's therapeutic potential and support its development as a novel anti-virulence agent addressing the critical challenge of antibiotic resistance.
PqsR is a key receptor in the Pseudomonas aeruginosa quorum-sensing system. Characterizing an inhibitor like PqsR-IN-3 typically involves a series of experiments to confirm its activity, mechanism of action, and cellular effects.
The workflow below outlines a logical sequence for characterizing this compound, from initial binding checks to phenotypic assays.
Diagram 1: A logical workflow for characterizing the PqsR inhibitor.
Here are detailed protocols for the core experiments outlined in the workflow.
This assay directly measures the compound's ability to bind to the PqsR receptor and displace its natural ligand.
This experiment assesses the functional consequence of PqsR inhibition on the quorum-sensing regulon.
The table below outlines the key data to collect and the essential controls for a robust study.
| Experiment | Key Quantitative Outputs | Essential Controls | Assay Plate & Readout |
|---|
| Binding/Inhibition | IC₅₀, Ki, Hill Slope | • Total binding (no inhibitor) • Non-specific binding (unlabeled ligand) • DMSO vehicle control | 384-well, black plate. Fluorescence Polarization (FP) or TR-FRET. | | Cytotoxicity | CC₅₀ (cytotoxic conc. 50%), IC₅₀ (for comparison) | • Media-only background • DMSO vehicle control • Cell-only positive control | 96-well plate. Absorbance (MTT/XTT) or Luminescence (ATP). | | qPCR | Cq values, Fold-change (2^-∆∆Cq) | • No-template control (NTC) • No-reverse-transcriptase control (-RT) • Housekeeping gene (e.g., rpoD) | 96-well qPCR plate. Fluorescence (SYBR Green/TaqMan). | | LC-MS/MS (HHQ/PQS) | Concentration (ng/mL), % Reduction vs. control | • Internal standard (deuterated PQS) • Solvent control • Calibration curve | | | Biofilm | Biomass (Crystal Violet OD₅₉₀), % Inhibition | • Sterile medium blank • Untreated biofilm control | 96-well microtiter plate. Absorbance. |
PqsR/LasR-IN-3 (also known as Compound 7a) is a potent inhibitor that targets the PqsR and LasR quorum sensing systems in Pseudomonas aeruginosa [1] [2]. It also exhibits an inhibitory effect on the hERG ion channel at a concentration of 109.01 µM [1].
The compound has a high solubility in DMSO (approximately 100 mg/mL or 321.18 mM) [1]. For in vivo studies, here are some common formulation protocols to overcome low aqueous solubility.
| Formulation Type | Composition (by volume) | Example Preparation (from 25 mg/mL DMSO stock) |
|---|---|---|
| Injection 1 [1] | DMSO : Tween 80 : Saline = 10 : 5 : 85 | 100 µL DMSO stock + 50 µL Tween 80 + 850 µL Saline |
| Injection 2 [1] | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | 100 µL DMSO stock + 400 µL PEG300 + 50 µL Tween 80 + 450 µL Saline |
| Injection 3 [1] | DMSO : Corn oil = 10 : 90 | 100 µL DMSO stock + 900 µL Corn oil |
| Oral 1 [1] | Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) | Add 250 mg of compound to 100 mL of 0.5% CMC Na solution |
PqsR/LasR-IN-3 works by antagonizing the PqsR receptor (also known as MvfR), a key regulator in the P. aeruginosa quorum sensing system. Blocking this receptor disrupts the signaling cascade that leads to the production of virulence factors and biofilm maturation [2] [3]. The diagram below illustrates this inhibitory pathway.
To assess the potency of PqsR inhibitors like PqsR/LasR-IN-3 in the lab, you can use a standard reporter gene assay.
Protocol: Measuring PqsR Inhibition with a Reporter Assay [2]
pqsA promoter (PpqsA) to a lux reporter gene (which produces bioluminescence).lux output) using a luminometer.pqsA promoter. The inhibitor's potency is determined by calculating the concentration at which it reduces bioluminescence by 50% (the IC₅₀ value) compared to the untreated control.Q1: What is the typical IC₅₀ value for PqsR/LasR-IN-3? While the exact IC₅₀ for PqsR/LasR-IN-3 was not listed in one source [1], a closely related, highly potent compound from the same chemical series (Compound 6f) exhibited IC₅₀ values in the low sub-micromolar range (e.g., ~0.21 µM) in P. aeruginosa PAO1-L and PA14 reporter strains [2].
Q2: How can I confirm that the compound is working in my experiment? Beyond the reporter assay, you can measure the downstream effects of PqsR inhibition. An effective inhibitor will significantly reduce the production of:
Q3: The compound precipitated in my aqueous buffer. What should I do? This is a common issue. Please ensure you are using one of the recommended formulations for in vivo work listed in the table above. For in vitro cell-based assays, you can first create a concentrated stock in DMSO and then dilute it into the culture medium. The final DMSO concentration should be kept low (typically ≤1%) to avoid toxicity to the bacterial cells [1].
PqsR/LasR-IN-3 (Compound 7a) is a potent inhibitor targeting the PqsR and LasR quorum-sensing systems in Pseudomonas aeruginosa [1]. Inhibiting these systems disrupts bacterial communication and virulence factor production.
The table below summarizes key characteristics for your experimental planning:
| Property | Description / Value |
|---|---|
| CAS Number | 2581109-51-3 [1] |
| Molecular Weight | 311.3 g/mol (calculated from molarity) [1] |
| Purity | ≥98% [1] |
| Appearance | White to off-white solid powder [1] |
| Primary Target | PqsR and LasR systems in P. aeruginosa [1] |
| Reported IC₅₀ | 0.25 μM and 0.34 μM in different P. aeruginosa reporter assays [2] |
| hERG Inhibition | IC₅₀ = 109.01 μM (indicates potential cardiac toxicity risk) [1] |
| Solubility (DMSO) | ~100 mg/mL (~321.18 mM) [1] |
Recommended In Vivo Formulation For animal studies, one recommended injection formulation is DMSO: Tween 80: Saline = 10:5:85 [1].
Assay System: mCTX::PpqsA-lux Reporter Gene Assay The biological activity (IC₅₀) of this compound was determined using a reporter assay in P. aeruginosa strains PAO1-L and PA14-m containing a luxCDABE reporter gene fused to the pqsA promoter (PpqsA) [2]. This assay measures the compound's ability to inhibit the native PQS signaling pathway.
The following guide addresses common issues that may arise when working with this compound.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Potency in Assay | Inefficient cellular uptake or compound degradation. | Verify stock solution concentration and freshness. Test different formulation additives (e.g., cyclodextrins) to improve bioavailability [1]. |
| Poor Solubility in Aqueous Buffers | High logP of the compound. | Do not store stock solutions in aqueous buffers. Prepare fresh from DMSO stock for each experiment. Use the minimum possible DMSO concentration (<1% v/v) in your assay buffer to avoid cellular toxicity [1]. |
| High Cytotoxicity or Non-Specific Effects | Off-target effects, potentially related to hERC inhibition. | Include counter-screening assays to rule out general toxicity. Perform dose-response curves to establish a selective index between the primary activity and cytotoxicity [1]. |
| High Background in Reporter Assay | Over-activation of the native pqs system under test conditions. | Optimize bacterial growth phase (typically mid-log phase) and cell density for the assay. Ensure positive and negative controls perform as expected [3]. |
| Irreproducible Results (High Well-to-Well Variation) | Inconsistent liquid handling or pipetting. | Use calibrated pipettes and perform regular maintenance. Prepare a master mix of common reagents to minimize pipetting errors [4]. |
Q1: What is the significance of inhibiting both PqsR and LasR? Simultaneously targeting PqsR and LasR can lead to a more robust attenuation of virulence in P. aeruginosa, as these are two key interconnected regulators of its quorum-sensing network [1] [3]. This dual inhibition may also help overcome the redundancy in the bacterial signaling pathways.
Q2: How should I store this compound?
Q3: The compound precipitates in my assay buffer. What can I do? This is a common challenge. First, ensure you are adding the DMSO stock to the buffer with vigorous vortexing. If precipitation persists, consider testing alternative formulations provided by the supplier, such as using a 20% SBE-β-CD in saline solution instead of plain buffer [1].
The following diagram illustrates the role of PqsR in the quorum-sensing system that this compound targets, based on the described biology [3].
The table below summarizes key physical properties and storage conditions for PqsR-IN-3 based on supplier data.
| Property | Specification / Recommendation |
|---|---|
| Appearance | White to off-white solid powder [1] |
| CAS Number | 2581109-51-3 [1] |
| Molecular Formula | C₂₃H₂₃N₅O₃ [1] [2] |
| Molecular Weight | 417.46 g/mol [1] [2] |
| Recommended Storage (Powder) | -20°C for 3 years or 4°C for 2 years [1] |
| Recommended Storage (Solution) | -80°C for 6 months or -20°C for 1 month [1] |
| Shipping Condition | Room temperature (stable at ambient temperature for a few days during shipping) [1] |
| Solubility in DMSO | ~100 mg/mL (~321.18 mM) [1] |
Here are answers to specific problems users might encounter:
Q1: The powder or stock solution has been stored incorrectly. How can I check if it is still active?
PpqsA-lux construct [3]. A potent batch of this compound should show an IC₅₀ value of approximately 0.25 - 0.34 μM in this assay [3]. A significant loss of potency indicates degradation.Q2: My experimental results are inconsistent. What could be wrong?
Here are detailed methodologies for experiments commonly cited in PqsR inhibitor research.
1. PqsR Inhibition Bioreporter Assay [3] This protocol measures the compound's ability to inhibit the PqsR-controlled quorum sensing system.
mCTX::PpqsA-lux or PA14 mCTX::PpqsA-lux).2. Pyocyanin Production Assay [2] [3] This protocol assesses the functional consequence of PqsR inhibition on the production of a key virulence factor.
The diagram below outlines a logical workflow for receiving, testing, and applying this compound in your research, integrating the troubleshooting and protocols above.
Cytotoxicity is a critical parameter in the development of PqsR antagonists as potential anti-virulence drugs. The primary goal is to inhibit the PqsR quorum sensing system effectively without harming host cells.
The table below summarizes the core strategies supported by the literature:
| Strategy | Rationale & Mechanism | Key Supporting Evidence |
|---|---|---|
| Molecular Optimization [1] | Fine-tuning the chemical structure during hit-to-lead development to improve the compound's therapeutic window (potency vs. toxicity). | A hit-to-lead study on a benzimidazole series demonstrated that SAR exploration could lead to compounds with retained potency and evaluated cytotoxicity [1]. |
| Formulation with Cyclodextrins [2] | Forming an inclusion complex to encapsulate the drug molecule, enhancing its solubility and stability, and creating a barrier that reduces its interaction with and toxicity towards normal cells. | A study on the anticancer drug Gemcitabine showed that its inclusion complex with β-cyclodextrin significantly reduced its cytotoxicity against a normal human cell line while maintaining pharmaceutical activity [2]. |
| Cytotoxicity Screening [1] [3] | Employing robust, standardized assays early and throughout development to quantitatively measure cell viability and guide the selection of safer compounds. | The MTT assay is a widely accepted colorimetric method for measuring metabolic activity as a marker of cell viability [3]. Research on PqsR antagonists has utilized cytotoxicity assessment in human cell lines like A549 [1]. |
The following table summarizes quantitative cytotoxicity data from a recent study on a series of potent PqsR antagonists, providing a benchmark for acceptable cytotoxicity levels. The data shows that potent PqsR inhibition can be achieved with minimal impact on host cell viability.
| Compound ID | PqsR Antagonism IC50 (μM) in PAO1-L | Cytotoxicity (Cell Viability %) in A549 Cells | Citation |
|---|---|---|---|
| 6f (Benzimidazole derivative) | < 1 μM (low submicromolar) | >80% viability at 50 μM [1] | [1] |
| 40 (Triazinoindole derivative) | 0.25 ± 0.12 μM | >80% viability at 100 μM [4] | [4] |
The relationship between a compound's biological activity and its safety profile is fundamental to drug development. The diagram below illustrates this critical path from molecular design to a viable candidate.
The MTT assay is a standard method for assessing compound cytotoxicity by measuring the metabolic activity of cells [3].
Workflow Diagram
Key Steps and Considerations [3]:
Cell Viability (%) = (Absorbance of Treated Wells / Absorbance of Control Wells) × 100This protocol is adapted from a study that successfully reduced the cytotoxicity of an anticancer drug [2].
Workflow Diagram
Key Steps [2]:
Q1: What is an acceptable level of cell viability for a PqsR antagonist to be considered non-cytotoxic? While there is no universal cutoff, data from recent studies on PqsR antagonists indicate that >80% cell viability at concentrations of 50-100 μM is a promising benchmark for further development [1] [4]. The required viability will depend on the specific therapeutic context and the compound's potency.
Q2: My compound is highly potent against PqsR but shows cytotoxicity. What is the first step I should take? Begin by profiling the cytotoxicity more deeply. Perform a dose-response MTT assay to determine the IC50 value for cytotoxicity (concentration that kills 50% of cells) and compare it to the IC50 for PqsR inhibition. A large gap between these values (a high therapeutic index) is the goal. If the gap is small, consider molecular optimization of the problematic part of the structure [1].
Q3: The MTT assay shows high background or inconsistent results. What could be the cause?
Understanding the potential resistance mechanisms is the first step in prevention. The table below summarizes the known and theoretical resistance mechanisms for PqsR-targeting therapies.
| Mechanism Type | Description | Evidence Level |
|---|---|---|
| Target Protein Mutation | Mutations in the pqsR (MvfR) gene can alter the ligand-binding site, reducing inhibitor binding affinity. [1] |
Confirmed in clinical isolates [1] |
| Efflux Pump Upregulation | Overexpression of multidrug efflux pumps (e.g., MexAB-OprM) can expel inhibitors from the bacterial cell. [2] | Theoretical for PqsR-IN-3, established for other compounds [2] |
| Compensatory Pathways | Bacteria may upregulate other quorum-sensing (QS) systems (e.g., las or rhl) to bypass the blocked Pqs system. [3] |
Observed in QS system studies [3] |
Proactive strategies are crucial to delay the emergence of resistance. The following table outlines key approaches.
| Strategy | Implementation Method | Rationale |
|---|---|---|
| Combination Therapy | Use this compound with conventional antibiotics (e.g., Ciprofloxacin, Tobramycin). [4] | Redicates bacterial load and applies simultaneous selective pressures, making resistance emergence statistically less likely. [4] |
| Anti-virulence Approach | Use sub-inhibitory concentrations of this compound to disarm the bacteria rather than kill them. [3] [2] | Suppresses virulence factor production (e.g., pyocyanin, biofilm) without imposing strong selective pressure for resistance. [3] [2] [4] |
| Dosage Optimization | Maintain effective concentration throughout treatment using pharmacokinetic/pharmacodynamic (PK/PD) models. | Prevents the growth of sub-populations exposed to sub-lethal doses, which are a precursor to resistance. |
Here are detailed methodologies for key experiments to monitor and evaluate resistance development in your lab.
This protocol tests the potential for resistance development under sustained selective pressure.
pqsR gene and other potential targets.This protocol evaluates the synergistic effect between this compound and antibiotics to identify effective combinations.
Q1: What is the recommended positive control for a PqsR inhibition assay? For in vitro assays, the well-characterized inhibitor M64 is a suitable positive control. [2] It has a known mechanism of action and efficacy in reporter assays, providing a benchmark for your experimental results.
Q2: Our this compound is showing reduced efficacy in a pyocyanin inhibition assay. What could be wrong? First, troubleshoot with these steps:
Q3: How can we screen for potential PqsR target site mutations in our clinical isolates?
pqsR gene coding sequence. [1]pqsR sequence from a reference strain (e.g., PAO1) using software like MEGA or Geneious. Look for single nucleotide polymorphisms (SNPs) that cause amino acid substitutions, particularly in the ligand-binding domain. [1]The following diagrams illustrate the experimental workflow for resistance studies and the Pqs signaling pathway targeted by this compound.
This section provides the essential physicochemical and handling data for the compound, which is critical for all experimental work.
Basic Compound Data [1]
| Property | Detail |
|---|---|
| CAS Number | 2581109-51-3 |
| Purity | ≥98% |
| Molecular Weight | 311.33 g/mol (calculated) |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) |
| Storage (Solution) | -80°C (6 months); -20°C (1 month) |
| Shipping | Stable at room temperature for a few days |
Standard Solubility & Formulation Data [1] PqsR/LasR-IN-3 has a solubility of approximately 100 mg/mL (321.18 mM) in DMSO. The table below lists standard formulations for in vivo studies. Note: These are general formulations and may require optimization for PqsR/LasR-IN-3.
| Formulation Type | Composition (Example) | Notes / Application |
|---|---|---|
| Injection 1 | 10% DMSO, 5% Tween 80, 85% Saline | Common, versatile formulation for IP/IV/IM/SC injection. |
| Injection 2 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Alternative with higher PEG300 content. |
| Injection 3 | 10% DMSO, 90% Corn oil | For highly lipophilic compounds. |
| Injection 4 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Uses a cyclodextrin-based solubilizing agent. |
| Oral 1 | Suspension in 0.5% CMC Na | Standard for oral gavage. |
| Oral 2 | Dissolved in PEG400 | Solution for oral administration. |
To address solubility, stability, and bioavailability challenges, you can explore these advanced formulation strategies. The following diagram illustrates a structured workflow for this development process.
Advanced Formulation Technologies
This protocol outlines the initial steps for creating and testing a basic nanoparticle suspension for in vivo studies.
Aim: To develop a stable nanoparticle suspension of PqsR/LasR-IN-3 for improved bioavailability in an animal infection model. Materials: PqsR/LasR-IN-3 powder, DMSO, biocompatible polymer (e.g., PLGA), surfactant (e.g., PVA), probe sonicator, centrifugation equipment, dynamic light scattering (DLS) instrument.
Workflow Diagram
Procedure:
Frequently Asked Questions
Q: The compound keeps precipitating in my aqueous dosing formulation. What can I do?
Q: I observed toxicity in my animal model that I suspect is related to the formulation. What should I check?
Q: How can I improve the compound's short half-life in circulation?
Troubleshooting Common Formulation Problems
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Drug Loading | Drug leaking during emulsion step. | Optimize emulsion stability; use a different polymer or surfactant. |
| Large Particle Size | Inefficient homogenization/sonication. | Increase sonication power/duration; optimize the organic-to-aqueous phase ratio. |
| Particle Aggregation | Insufficient stabilizer; high ionic strength. | Increase surfactant concentration (e.g., PVA); purify and re-suspend in a low-ionic solution. |
To effectively design delivery systems for PqsR/LasR-IN-3, understanding its biological target is crucial. This compound is a potent inhibitor of the PqsR and LasR systems in Pseudomonas aeruginosa [1]. These systems are part of the bacterium's Quorum Sensing (QS) network, which controls virulence and biofilm formation [3] [4] [5]. The following diagram illustrates this signaling pathway.
The primary goal of enhancing delivery for PqsR/LasR-IN-3 is to ensure sufficient drug exposure at the infection site (e.g., biofilms in the lungs) to effectively disrupt this pathway and attenuate bacterial virulence without killing the pathogen, an approach that may reduce selective pressure for antibiotic resistance [3] [6].
The following table summarizes a 2025 preprint study that identified 30 new PqsR inhibitors, providing a relevant research context for working with PqsR-IN-3 [1].
| Study Focus | Key Findings | Experimental Model & Methods |
|---|
| Identification of PqsR Inhibitors [1] | • 30 novel PqsR inhibitors identified from a >100,000 compound screen. • IC₅₀ values ranged from nanomolar to low micromolar. • Compounds act competitively by docking into the PQS autoinducer binding site. • Inhibitors suppress the PqsE-RhlR arm of quorum sensing but not the RhlR-C4-HSL arm. | • Reporter strain: P. aeruginosa PA14 with pphz1-lux transcriptional fusion (regulated by PqsR and RhlR). • Screening: Luminescence-based HTS of chemical libraries. • Specificity: IC₅₀ confirmed in a recombinant E. coli PqsR-specific reporter assay. • Docking: Computational docking into the PqsR crystal structure. |
A 2014 study offers deeper insight into the system, revealing that RhlR can also activate pqsA transcription from an alternative start site, leading to a longer transcript with a 5' UTR that forms a secondary structure. This structure masks the ribosome binding site, thereby repressing PQS biosynthesis post-transcriptionally [2]. This complex regulation is a key factor to consider when interpreting experimental outcomes.
To help you visualize the complex system in which this compound functions, the following diagram illustrates the core quorum sensing pathway in Pseudomonas aeruginosa, highlighting the role of PqsR and its interaction with the RhlR system [1] [2].
While direct information on this compound was not found, you can use the following framework to diagnose reproducibility issues, based on general principles and the system's biology.
| Problem Area | Specific Issue | Potential Solution / Factor to Check |
|---|
| Compound & Reagents | • Potency or efficacy differs from literature. • Unexpected cytotoxicity. | • Source Verification: Confirm supplier, product ID (e.g., CAS #), and certificate of analysis. • Solubility & Storage: Verify solubility in recommended solvent (e.g., DMSO). Aliquot to avoid freeze-thaw cycles. Confirm concentration via spectrophotometry. • Fresh Preparation: Always use freshly prepared dilutions for treatment. | | Biological System | • Variable inhibitor response between strains or labs. • High background or low signal in assays. | • Strain Validation: Use a genetically validated P. aeruginosa strain (e.g., PA14). Check for common mutations (e.g., in lasR). • Culture Conditions: Standardize growth medium (LB vs. defined media), temperature, and shaking speed. Note: AHL signals can be pH-sensitive. • Cell Density: Precisely standardize the cell density at time of treatment, as QS is density-dependent. | | Assay & Protocols | • Inconsistent results from reporter or phenotypic assays. • Poor statistical significance. | • Control Experiments: Include a positive control (e.g., known PqsR inhibitor), vehicle control (e.g., DMSO), and a system control (e.g., ΔpqsR mutant). • Protocol Replication: Adhere strictly to the original assay protocol (e.g., from [1]). Replicate adequately (n≥3 biological replicates). • Phenotypic Confirmation: Correlate gene expression (e.g., pqsA or pqsE transcript levels) with phenotype (e.g., pyocyanin production). |
To move forward, I suggest you:
The table below summarizes the core characteristics of PqsR-IN-3 for quick reference.
| Property | Description |
|---|---|
| Bioactivity & Target | Potent, selective inhibitor of the PqsR quorum-sensing system in P. aeruginosa; reduces virulence factor pyocyanin production and inhibits biofilm synthesis [1]. |
| Potency (IC50) | 3.7 µM (pqs system); 2.7 µM (virulence factor pyocyanin) [1]. |
| Molecular Formula | C₂₃H₂₃N₅O₃ [1]. |
| Molar Mass | 417.46 g/mol [1]. |
| CAS Number | 2581109-51-3 [2]. |
| Physical Form | White to off-white solid powder [2]. |
| Solubility (DMSO) | Approximately 100 mg/mL (~321.18 mM) [2]. |
This compound acts by inhibiting the PqsR receptor (also known as MvfR), a key player in the alkylquinolone-based quorum sensing (QS) system of P. aeruginosa [3] [4]. This system hierarchically follows the Las and Rhl QS systems [3].
The diagram below illustrates the Pqs signaling pathway and the inhibitory role of this compound.
Here is practical guidance and troubleshooting for common experimental issues.
For experiments requiring aqueous solutions (e.g., in animal studies), the DMSO stock must be further diluted using a suitable formulation. Below are two common injection formulations [2]:
| Formulation | Composition (DMSO:PEG300:Tween 80:Saline) |
|---|---|
| Injection 1 | 10 : 5 : 85 |
| Injection 2 | 10 : 40 : 5 : 45 |
Example Preparation for Injection 1:
| Problem | Potential Cause | Solution & Preventive Measures |
|---|---|---|
| Poor Solubility in Aqueous Buffers | High DMSO concentration required to maintain solubility. | Use the formulations above. Always prepare a fresh working solution from the DMSO stock for each experiment and verify the solution is clear before use [2]. |
| Unexpectedly Low Activity | Compound degradation; incorrect concentration; inhibited cellular uptake. | Use fresh stock solutions. Verify experimental concentration and ensure DMSO concentration in final assay is ≤1% (v/v) to minimize cytotoxicity. Include a positive control (e.g., known PqsR antagonist [5] [6]) to validate the assay system. |
| hERG Inhibition Concern | This compound inhibits hERG (IC₅₀ = 109.01 µM) [2]. | This may limit therapeutic development but is often irrelevant for in vitro mechanistic studies. Be aware of this off-target effect when interpreting phenotypic data. |
The following tables consolidate the essential physicochemical and biological data for PqsR/LasR-IN-3 (Compound 7a) as available from the current literature.
Table 1: Physicochemical Properties [1]
| Property | Value |
|---|---|
| CAS Number | 2581109-51-3 |
| Molecular Weight | 311.34 g/mol* |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| Appearance | White to off-white solid powder |
| Solubility (DMSO) | ~100 mg/mL (~321.18 mM) |
*Calculated based on molecular structure.
Table 2: Biological Activity & Handling [1]
| Aspect | Details |
|---|---|
| Primary Activity | Potent inhibitor of PqsR and LasR systems in P. aeruginosa |
| hERG Inhibition (IC₅₀) | 109.01 µM |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Shipping | Stable at room temperature for a few days |
While specific protocols for PqsR-IN-3 are not detailed in the search results, recent studies on related PqsR antagonists highlight several effective optimization strategies that are relevant to the field [2] [3].
To help visualize the biological target, here is a diagram of the Pqs quorum-sensing system in Pseudomonas aeruginosa and where PqsR antagonists act. The DOT script below generates the diagram.
The diagram above illustrates the core regulatory circuit. The PqsR antagonist acts by binding to the PqsR receptor, preventing it from being activated by its natural autoinducers (HHQ and PQS). This inhibition blocks the expression of genes responsible for virulence and the production of more signaling molecules [5] [6].
PqsR is a key transcriptional regulator in the P. aeruginosa quorum sensing system. Inhibiting it is a promising strategy to reduce bacterial virulence without causing cell death, thereby potentially limiting antibiotic resistance [1] [2].
PqsR-IN-3 Bioactivity Profile The following table summarizes the core quantitative data available for your lead compound [3].
| Property | Value / Description |
|---|---|
| Name | This compound (compound 16e) |
| Formula | C23H23N5O3 |
| Molar Mass | 417.46 g/mol |
| Target IC₅₀ | 3.7 μM (pqs system) |
| Virulence Factor IC₅₀ | 2.7 μM (pyocyanin production) |
| Documented Bioactivity | Selective inhibitor of the pqs system; reduces pyocyanin production and inhibits biofilm synthesis in P. aeruginosa; shows synergistic effects with antibiotics like Ciprofloxacin and Tobramycin [3]. |
Here are detailed methodologies for key experiments relevant to evaluating and improving this compound.
This computational protocol is adapted from a study that successfully identified marine natural products as PqsR inhibitors [1].
Objective: To identify structural analogs or novel scaffolds with improved binding affinity for PqsR. Workflow:
The diagram below illustrates this multi-step computational screening pipeline.
Accurate experimental measurement is crucial for validating computational predictions. This protocol is based on established best practices [4].
Objective: To empirically determine the equilibrium dissociation constant (KD) or IC50 for this compound and its analogs. Key Controls:
The following diagram outlines the critical steps and decision points in this experimental workflow.
Q1: Our newly designed this compound analog shows a great docking score, but its measured binding affinity did not improve. What could be wrong?
Q2: We see no binding at all for our analogs in initial experiments. Should we discard the entire series?
Q3: What are the promising strategies to improve the binding affinity of this compound?
| Compound Name | Core Structure / Key Features | Reported Potency (IC₅₀) | Key Findings & Notes |
|---|---|---|---|
| PqsR/LasR-IN-3 | Not specified in available data [1] | Potency against PqsR/LasR reported, but no specific IC₅₀ value provided [1] | Also inhibits hERG (IC₅₀ = 109.01 µM), indicating potential cardiac side effects [1]. |
| Quinazolinone compounds (e.g., 18 & 19) | Thiazole-containing quinazolinones [2] | < 300 nM [2] | High potency; reduced pyocyanin production; low cytotoxicity in A549 lung cells [2]. |
| Triazinoindole compound (40) | 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio) acetamide scaffold [3] | PAO1-L: 0.25 µM; PA14: 0.34 µM [3] | One of the most potent reported; inhibits signaling in planktonic cultures and biofilms; co-crystal structure with PqsR solved [3]. |
| M64 | Early generation inhibitor (structure not detailed here) [3] | Information not available in sources | First PqsR inhibitor to show in vivo efficacy in a mouse lung infection model [3]. |
The data in the table above is generated through specific bioassays. Here's a breakdown of the common methodologies and the importance of the reported metrics.
Experimental Protocols for Potency: The primary method for evaluating PqsR inhibitor potency involves using bioluminescent reporter strains of P. aeruginosa (e.g., PAO1-L or PA14) [2] [3] [4]. In these assays:
Significance of hERG Inhibition: The hERG channel is a critical protein in the human heart. When a compound inhibits hERG (often measured at an IC₅₀ value), it can cause serious heart rhythm problems [1]. This is a major red flag in drug development. Therefore, while PqsR/LasR-IN-3 is a potent inhibitor, its hERG activity is a significant disadvantage compared to other compounds like the quinazolinones, which showed low cytotoxicity [1] [2].
The rationale for developing PqsR inhibitors is rooted in the concept of anti-virulence therapy. Instead of killing the bacteria (which drives antibiotic resistance), the goal is to disarm them by turning off their virulence.
The diagram below illustrates the central role of PqsR in the quorum sensing network of Pseudomonas aeruginosa and how inhibitors block this pathway.
As the diagram shows:
Although the search results do not mention PqsR-IN-3, they provide detailed data on a related advanced compound, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, referred to as 6f in its research article [1].
The table below summarizes its key performance data as a PqsR antagonist.
| Assay/Test | Strain/Model | Result / Efficacy | Key Findings |
|---|---|---|---|
| In vitro PqsR antagonism | P. aeruginosa PAO1-L (PpqsA-lux reporter) | IC₅₀ = Sub-micromolar concentrations [1] | Inhibits the PqsR-controlled transcriptional reporter. |
| In vitro PqsR antagonism | P. aeruginosa PA14 (PpqsA-lux reporter) | IC₅₀ = Sub-micromolar concentrations [1] | Potent activity across different laboratory strains. |
| Virulence Factor Inhibition | P. aeruginosa CF (Cystic Fibrosis) isolates | Significant inhibition of pyocyanin and 2-alkyl-4(1H)-quinolones (AQs) production [1] | Shows improved efficacy against clinical isolates. |
| Biofilm & Antibiotic Enhancement | P. aeruginosa biofilm models | Effect on biofilms was investigated to establish potential for enhancing antibiotic action [1] | Research aimed to determine if it enhances antibiotics like ciprofloxacin or tobramycin. |
Validating anti-biofilm compounds requires moving beyond simple 2D planktonic cultures. The following models are highly relevant for testing PqsR antagonists like compound 6f.
The core methodologies for the models mentioned are as follows:
1. 3D Alginate Biofilm Model Construction & Testing [2] - Biofilm Bead Synthesis: Fresh biofilm bacteria are mixed with 4% alginic acid sodium salt. The mixture is dispensed dropwise into a crosslinking solution of 1.5% CaCl₂/13 mM HEPES buffer to form stable beads. - Model Construction: A first layer of 4% alginate is crosslinked on a cell culture insert. Biofilm beads are placed on this layer and covered with a second layer of alginate, creating a 3D structure. - Antimicrobial Testing: The constructed 3D model is treated with antimicrobials. After incubation, the alginate matrix is dissolved using trisodium citrate, and the surviving bacteria are quantified through serial dilution and plating.
2. Tissue Culture Plate Method (TCPM) for Biofilm Detection [4] - Biofilm Growth: Bacterial isolates are inoculated in trypticase soy broth with 1% glucose and dispensed into a 96-well plate. - Incubation & Staining: After 24-hour incubation, planktonic cells are discarded. The adhered biofilms are washed, fixed with sodium acetate, and stained with 0.1% crystal violet. - Quantification: The stain is dissolved, and the optical density (OD) of the solution is measured at 570 nm. The OD values are used to classify the isolates as non-, weak, moderate, or strong biofilm producers.
The diagram below illustrates the role of PqsR in the Pseudomonas Quinolone Signal (PQS) system and its influence on biofilm development, which is the therapeutic target for compounds like 6f.
Figure 1: The PqsR Quorum Sensing Pathway and its Regulation of Biofilm and Virulence in Pseudomonas aeruginosa. PqsR antagonists (red octagon) inhibit this pathway. The sRNA PqsS represses PqsL, forming a feedback loop that increases PQS production [5] [6].
The table below compares the first-in-class inhibitor M64 with a recently developed, high-potency inhibitor (Compound 40) for which a co-crystal structure has been solved [1] [2].
| Feature | M64 (Benchmark Inhibitor) | Compound 40 (Example of a Modern Inhibitor) |
|---|---|---|
| Chemical Class | Not specified in detail; early synthetic inhibitor [3] [4]. | 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio) acetamide scaffold [1] [2]. |
| Reported Potency (IC₅₀) | First PqsR inhibitor to show in vivo activity [1] [5]. | PAO1-L: 0.25 ± 0.12 µM PA14: 0.34 ± 0.03 µM [1] [5] [2]. | | Key Experimental Evidence | In vivo efficacy in a mouse lung infection model [1] [5] [4]. | Co-crystal structure with PqsR ligand-binding domain (PDB: 6TPR); inhibition of pyocyanin production & signaling in planktonic cultures and biofilms [1] [2]. | | Structural Basis | Information not available in the search results. | Yes; specific binding interactions with PqsR are known, enabling structure-based design [2]. |
The data in the table above is derived from standard and advanced methodologies in the field:
The following diagram illustrates the role of PqsR in bacterial virulence and how antagonists work.
This diagram shows that PqsR antagonists bind to the same site as native agonists but cause a different conformational change, preventing the activation of virulence genes [3] [4].
The following table summarizes several recently reported PqsR antagonists, highlighting their core structures and published potency.
| Compound Name / Identifier | Core Structure / Scaffold | Reported Potency (IC₅₀ or other measure) | Key Structural Features | Primary Source |
|---|---|---|---|---|
| PqsR/LasR-IN-3 | Not specified in detail | Potent inhibitor of PqsR and LasR; also inhibits hERG (IC₅₀ = 109.01 µM) [1]. | Information limited from available source [1]. | [1] |
| Compound 6f | 1H-Benzo[d]imidazole | Sub-micromolar activity (IC₅₀ ~0.2 µM in PAO1-L strain) [2]. | 2-aminobenzimidazole head group, isopropyl substituent, chlorobenzene, cyanomethyl tail [2]. | [2] |
| Compound 40 | 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide | 0.25 µM (PAO1-L) and 0.34 µM (PA14 strains) [3]. | Triazinoindole core, thioacetamide linker [3]. | [3] |
| M64 | Quinolone | First PqsR inhibitor with reported in vivo activity [3]. | An early benchmark compound [3]. | [3] |
| Marine Natural Products (e.g., CMNPD14329) | Various natural product scaffolds | Identified as promising via virtual screening & molecular dynamics (docking score < -10 kcal/mol, ΔG < -40 kcal/mol) [4]. | Diverse structures from marine sources; potential new chemical starting points [4]. | [4] |
To critically assess and compare data from different sources, it is helpful to understand the standard experimental methods used in the field. The following workflows outline common protocols for evaluating PqsR antagonists.
Core Experimental Methodologies:
Based on the current research landscape, here are some points to consider for your work:
The following table summarizes the key available data for this compound. Note that the information from different sources shows some inconsistencies, particularly regarding the chemical structure, which you should consider when planning experiments.
| Property | Description |
|---|---|
| Reported Bioactivity | Potent inhibitor of PqsR and LasR systems in P. aeruginosa [1] [2]. Also reported as a selective inhibitor of the pqs system and its associated virulence factor pyocyanin [3]. |
| Reported IC₅₀ Values | • pqs system: 3.7 µM • Pyocyanin (virulence factor): 2.7 µM [3] • hERG channel: 109.01 µM [1] [2] | | Key Experimental Findings | Inhibits bacterial biofilm synthesis and shows significant activity against P. aeruginosa. Has shown synergistic effects with antibiotics like Ciprofloxacin and Tobramycin [3]. | | Conflicting Information | Search results show discrepancies in its chemical structure and molecular weight between two supplier databases [1] [3] [2]. Researchers should verify the compound's identity through independent analysis. |
To provide context, the table below compares this compound with other representative PqsR antagonists reported in the scientific literature.
| Compound Name | Reported Potency (IC₅₀) | Key Characteristics & Experimental Evidence |
|---|---|---|
| This compound | 3.7 µM (pqs system) [3] | Dual inhibitor of PqsR and LasR; reduces pyocyanin and biofilm; synergistic with antibiotics [1] [3]. |
| Compound 6f (Benzimidazole) | Low sub-micromolar range [4] | Improved efficacy against P. aeruginosa CF isolates; significantly inhibits pyocyanin and AQ production [4]. |
| Compound 40 (Triazinoindole) | 0.25 µM (PAO1-L) 0.34 µM (PA14) [5] | One of the most potent reported; inhibits virulence in planktonic cultures and biofilms; co-crystal structure with PqsR available [5]. | | Quinazolinone (QZN) Analogues | N/A (Antagonist discovered) | Early study demonstrating switch from agonist to antagonist via isostere exchange; provided first LTTR-antagonist complex crystal structure [6]. |
The assessment of PqsR inhibitors like this compound typically involves a combination of mechanistic, phenotypic, and structural methods.
Mechanism of Action & Binding Analysis
pqsA promoter (PpqsA-lux). Inhibition is measured as a decrease in light output upon addition of the compound [4] [5] [7].Phenotypic Downstream Effects
Therapeutic Potential Assessment
The diagram below illustrates the role of PqsR in the quorum sensing system of Pseudomonas aeruginosa, which is targeted by this compound.
To advance your research on cross-species application, I suggest:
PqsR, also known as MvfR, is a LysR-type transcriptional regulator (LTTR) that is a key component of the P. aeruginosa quorum sensing (QS) system [1] [2]. Its activation by native alkyl-quinolone (AQ) autoinducers drives the expression of virulence factors [1]. Inhibiting PqsR is therefore a promising anti-virulence strategy [3].
The crystal structure of the PqsR co-inducer binding domain (CBD) has been resolved (PDB ID: 4JVI), revealing key characteristics of its binding pocket [4]:
| Role / Feature | Key Amino Acid Residues | Experimental Support |
|---|---|---|
| Core Hydrophobic Interactions | L208, I236, I263, T265[a] [5] [4] | Crystal structures, Molecular Dynamics [5] |
| Additional Stabilizing Residues | TYR 258, LEU 208, ILE 236, GLN 194 [6] | Molecular docking studies [6] |
| Binding Energy Criteria | Docking score < -8 kcal/mol; Binding free energy (ΔG) < -40 kcal/mol [6] | Molecular dynamics & MM-GBSA [6] |
Although data on PqsR-IN-3 is unavailable, the binding modes of other synthetic inhibitors provide a useful comparison. The structure of PqsR bound with a quinazolinone (QZN) antagonist (in 4JVI) is particularly informative [1] [4].
The following methodologies, gleaned from the search results, are standard for elucidating inhibitor binding modes.
| Method | Key Purpose | Application Example |
|---|---|---|
| X-ray Crystallography | Determine high-resolution 3D structure of protein-ligand complex. | Solving crystal structures of PqsR CBD with agonists/antagonists (e.g., 4JVI) [1] [4]. |
| Molecular Docking | Predict ligand orientation and key interactions within binding pocket. | Initial screening and pose prediction for novel inhibitors [6] [5]. |
| Molecular Dynamics (MD) Simulations | Assess stability of complex & validate binding interactions over time. | Confirm stable binding and role of hydrophobic residues (L208, I236, I263) [6] [5]. |
| Binding Free Energy Calculations (MM/GBSA) | Quantitatively predict binding affinity. | Calculate ΔG bind; criterion: ΔG < -40 kcal/mol for potent inhibitors [6] [5]. |
The experimental workflow for determining a binding mode typically follows the sequence below:
To find the specific information you need on this compound, I suggest the following steps:
"PqsR inhibitor" AND "binding mode" to find studies on similar compounds that can inform your work.
The table below summarizes the key characteristics of PqsR/LasR-IN-3 identified in the search results.
| Property | Description |
|---|---|
| Chemical Name | PqsR/LasR-IN-3 (also referred to as Compound 7a) [1] |
| Bioactivity | Potent dual inhibitor of the PqsR and LasR quorum sensing systems in Pseudomonas aeruginosa [1]. |
| Primary Mechanism | Acts as a quorum sensing inhibitor (QSI), attenuating bacterial virulence without affecting bacterial growth [1] [2]. |
| hERG Inhibition | IC₅₀ = 109.01 µM (This is a measure of potential cardiotoxicity; a higher value is generally better) [1] |
| Solubility | ~100 mg/mL in DMSO [1] |
To understand how this compound works, it's helpful to look at the PqsR signaling pathway it targets. The diagram below illustrates this system and the point of inhibition.
As shown above, PqsR is a key transcriptional regulator in P. aeruginosa [3]. The binding of PqsR by this compound prevents this autoinducer-mediated activation, disrupting the signal and reducing the production of virulence factors [1].
While direct data for this compound is limited, studies on other PqsR antagonists demonstrate the therapeutic potential of this approach. The table below outlines common experimental protocols and findings.
| Experiment Type | Typical Methodology | Key Findings from Related Compounds |
|---|---|---|
| Reporter Gene Assay | Engineered P. aeruginosa strains with a bioluminescence gene under control of the PqsR-dependent pqsA promoter. Used to measure IC₅₀ [4] [5]. |
Compound 6f inhibited with IC₅₀ in low sub-micromolar range [2]. Compound 40 showed IC₅₀ of 0.25 µM in PAO1-L strain [4]. |
| Virulence Factor Measurement | Treated bacterial cultures are analyzed for specific virulence factors like pyocyanin (blue pigment) using spectrophotometry or AQs using LC-MS [2] [4]. | Compound 6f significantly inhibited pyocyanin and AQ production in lab strains and clinical isolates [2]. |
| Biofilm Studies | Assessment of biofilm biomass or viability after treatment with inhibitors, often in combination with antibiotics [2]. | A different inhibitor, This compound (from [6]), was reported to inhibit biofilm synthesis and had synergistic effects with ciprofloxacin and tobramycin. |
| Crystallography | Determining the 3D crystal structure of the PqsR ligand-binding domain bound to an inhibitor [7] [4]. | Structures reveal inhibitors occupy the binding site, blocking natural autoinducers like HHQ [7]. This confirms the competitive mechanism. |
The table below summarizes key experimental data for several potent PqsR inhibitors identified in recent research. "PqsR/LasR-IN-3" is one of these early-stage compounds.
| Compound Name / Identifier | Reported Potency (IC₅₀ or Key Metric) | Key Experimental Findings | Stage of Development |
|---|---|---|---|
| PqsR/LasR-IN-3 (Compound 7a) [1] | Potent inhibitor of PqsR and LasR (specific IC₅₀ not provided) [1]. | Also inhibits the hERG ion channel (IC₅₀ 109.01 µM), which is associated with cardiac side effects [1]. | Early research compound. |
| Compound 6f (Benzimidazole derivative) [2] | IC₅₀ < 1 µM (low sub-micromolar) in PAO1-L and PA14 reporter strains [2]. | Inhibited pyocyanin & AQ production in lab & CF isolates; enhanced antibiotic (ciprofloxacin, tobramycin) action against biofilms; low cytotoxicity in A549 lung cells [2]. | "Hit-to-lead" optimization. |
| Compound 40 (Triazinoindole derivative) [3] | IC₅₀ 0.25 ± 0.12 µM (PAO1-L); 0.34 ± 0.03 µM (PA14) [3]. | Significant inhibition of pyocyanin & PQS signaling in planktonic & biofilm cultures; co-crystal structure with PqsR confirmed binding mode [3]. | Lead optimization. |
| Marine Natural Products (e.g., CMNPD14329) [4] | Docking score < -10.0 kcal/mol; Binding Free Energy (MM-GBSA ΔG) < -40 kcal/mol [4]. | Identified via virtual screening; stable binding with PqsR in molecular dynamics simulations; promising drug-likeness [4]. | Computational hit identification. |
The data in the table above were generated using standardized methodologies in the field.
IC₅₀ Determination via Bioreporter Assays: The primary method for evaluating PqsR antagonist activity uses genetically engineered P. aeruginosa strains (like PAO1-L and PA14) harboring a luminescent (lux) or fluorescent transcriptional reporter fused to the pqsA promoter (PpqsA-lux) [2] [3]. Bacteria are grown in the presence of serial dilutions of the test compound. Inhibition of PqsR prevents activation of the pqsA promoter, leading to a dose-dependent reduction in light output. The IC₅₀ is the concentration that reduces signal by 50% [2] [3].
Analysis of Virulence Factor Production: The efficacy of inhibitors is validated by measuring the reduction of key PqsR-regulated virulence factors.
Biofilm and Antibiotic Synergy Assays: The effect on biofilms is assessed using assays like the Calgary Biofilm Pin Lid Assay [2]. To test for synergy with antibiotics, biofilms are treated with a sub-inhibitory concentration of the PqsR inhibitor combined with an antibiotic like ciprofloxacin or tobramycin. Synergy is demonstrated if the combination reduces biofilm viability significantly more than either agent alone [2].
Virtual Screening Workflow: For identifying new inhibitors like Marine Natural Products, a structured computational approach is used [5] [4]:
The following diagrams illustrate the biological role of PqsR and the process used to discover its inhibitors.
Diagram 1: The PqsR Quorum Sensing Pathway in Pseudomonas aeruginosa. PqsR inhibitors work by blocking the binding of natural signals (PQS/HHQ), thereby disrupting the autoinduction feedback loop and the production of virulence factors [6] [4] [3].
Diagram 2: A Multidimensional Workflow for Identifying PqsR Inhibitors. This integrated approach, combining computational and experimental methods, is commonly used to discover and optimize potent PqsR antagonists [5] [4].
The table below summarizes key information for several PqsR antagonists identified in the search results.
| Compound Name | Reported IC₅₀ / Potency | Key Findings & Experimental Models | Chemical Structure / Scaffold |
|---|---|---|---|
| PqsR-IN-3 (compound 16e) | IC₅₀ = 3.7 µM (pqs system); 2.7 µM (pyocyanin) [1] | Selective inhibitor of the pqs system and the virulence factor pyocyanin; inhibits biofilm synthesis; shows synergistic effects with ciprofloxacin and tobramycin [1]. | C₂₃H₂₃N₅O₃ (417.46 g/mol) [1] |
| Compound 6f | IC₅₀ in sub-micromolar range [2] | Potent PqsR antagonist; significant inhibition of pyocyanin and quinolone production in lab strains and cystic fibrosis isolates; reduces bacterial virulence gene expression and biofilm maturation [2]. | 1H-Benzo[d]imidazole derivative [2] |
| Compound 40 | IC₅₀ = 0.25 ± 0.12 µM (PAO1-L); 0.34 ± 0.03 µM (PA14) [3] | One of the most potent reported PqsR antagonists; inhibits pyocyanin production and pqs signaling in planktonic cultures and biofilms; co-crystal structure with PqsR determined [3]. | 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio) acetamide [3] |
| PqsR/LasR-IN-3 (Compound 7a) | Potent inhibitor (specific IC₅₀ not provided) [4] [5] | Dual inhibitor of the PqsR and LasR quorum sensing systems; also reported to inhibit the hERG channel (IC₅₀ = 109.01 µM), which is a potential liability for drug development [4] [5]. | C₁₄H₁₇NO₅S (311.35 g/mol) [5] |
| Marine Natural Products (e.g., CMNPD14329, CMNPD23880) | Docking scores < -10.0 kcal/mol; Binding free energy < -40 kcal/mol [6] | Identified via virtual screening of marine natural product databases; stable interactions with PqsR in simulations; proposed as potential lead molecules for further development [6]. | Various marine natural product scaffolds [6] |
The data in the table above was generated using standard methodologies in the field. Here is a brief overview of the key experimental approaches:
To better understand how these inhibitors work, the following diagram illustrates the native Pqs signaling pathway in Pseudomonas aeruginosa and the point of inhibition.
The search results indicate active research into diverse chemical scaffolds as PqsR inhibitors. However, the data for different compounds is reported in different studies under varying conditions, making direct comparison difficult.
Since the specific data was not available in the search results, here is a template you can use to organize information once you gather it from the sources above. The table below outlines the key performance areas you should compare.
| Performance Metric | Description of Data to Collect |
|---|---|
| In Vitro Potency | IC50/EC50 values in reporter gene assays; MIC (Minimum Inhibitory Concentration) against P. aeruginosa strains [1]. |
| Enzyme Binding Affinity | Ki (inhibition constant) from enzyme inhibition assays; data from Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). |
| Cytotoxicity/Specificity | Cytotoxicity data (e.g., CC50 in mammalian cell lines); calculation of selectivity index (SI = CC50 / MIC). |
| In Vivo Efficacy | Data from animal infection models (e.g., murine lung infection), showing bacterial load reduction and survival rates. |
Based on standard practices in biological replication, the diagram below outlines a potential workflow for verifying the activity of a compound like PqsR-IN-3. This workflow emphasizes independent verification, a key principle for robust scientific research [1].
Key steps in the replication workflow include: